3-(3-Bromophenyl)-1-ethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-1-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUDSMCRMQDHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis, Regioselective Functionalization, and Characterization of 3-(3-Bromophenyl)-1-ethylpiperazine
Executive Summary
The functionalized piperazine ring is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in central nervous system (CNS) therapeutics, GPCR ligands, and kinase inhibitors. Specifically, 3-(3-Bromophenyl)-1-ethylpiperazine represents a highly versatile building block. The 3-bromophenyl moiety provides an essential synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the N1-ethyl group modulates lipophilicity and basicity, critical parameters for blood-brain barrier (BBB) penetration.
This technical whitepaper details a highly efficient, regioselective synthetic route to 3-(3-Bromophenyl)-1-ethylpiperazine, emphasizing the mechanistic causality behind the experimental design, self-validating protocol steps, and comprehensive characterization data.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 1,3-disubstituted piperazines historically presents a regiochemical challenge. Traditional methods often rely on the de novo construction of the piperazine ring via the reduction of phenacyl bromides[1] or the cyclization of amino acid derivatives utilizing diaza-Cope rearrangements[2]. Recently, cutting-edge metallaphotoredox catalysis has enabled the direct, late-stage C(sp3)–H arylation of intact piperazine rings[3].
However, for scalable synthesis, a two-stage approach leveraging steric bias is the most robust:
-
Core Construction : Synthesis of the intermediate 2-(3-bromophenyl)piperazine.
-
Regioselective N-Alkylation : Exploiting the steric environment to selectively ethylate the less hindered nitrogen.
Fig 1: Two-step scalable retrosynthetic and forward pathway for the target compound.
The Regioselectivity Causality
In 2-(3-bromophenyl)piperazine, the two secondary amines are electronically similar but sterically distinct. The nitrogen adjacent to the aryl group (N1 in the intermediate) is heavily shielded by the bulky 3-bromophenyl ring. The opposite nitrogen (N4) is sterically accessible.
When subjected to reductive amination with acetaldehyde, the iminium ion forms exclusively at the unhindered N4 position. Following reduction, the ethyl group is installed. According to IUPAC nomenclature rules (lowest locants for substituents), the numbering of the resulting heterocycle shifts: the ethylated nitrogen becomes N1, making the aryl-bearing carbon C3. Thus, N4-alkylation of 2-(3-bromophenyl)piperazine yields exactly 1-ethyl-3-(3-bromophenyl)piperazine . This steric causality eliminates the need for orthogonal protecting groups, streamlining the synthesis.
Fig 2: Steric rationale dictating the regioselective N-alkylation trajectory.
Experimental Protocol: Regioselective Reductive Amination
This protocol describes the conversion of 2-(3-bromophenyl)piperazine to 3-(3-Bromophenyl)-1-ethylpiperazine.
Materials Required:
-
2-(3-Bromophenyl)piperazine (1.0 eq, 10.0 mmol, 2.41 g)
-
Acetaldehyde (1.05 eq, 10.5 mmol, 0.46 g)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq, 15.0 mmol, 3.18 g)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Glacial acetic acid (1.0 eq, 10.0 mmol, 0.60 g)
Step-by-Step Methodology:
-
Initiation & pH Adjustment: Dissolve 2-(3-bromophenyl)piperazine in anhydrous DCM (50 mL) in a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere. Add glacial acetic acid.
-
Causality: Adjusting the pH to ~5-6 protonates the leaving water molecule during hemiaminal formation, accelerating the generation of the critical iminium intermediate.
-
-
Temperature Control & Iminium Formation: Cool the reaction mixture to 0 °C using an ice bath. Add acetaldehyde dropwise over 10 minutes. Stir for 30 minutes.
-
Causality: Acetaldehyde is highly volatile (b.p. 20.2 °C). Maintaining 0 °C prevents reagent loss and kinetically restricts the reaction to the most sterically accessible nitrogen, preventing unselective amination.
-
-
Reduction: Introduce NaBH(OAc)3 in small portions over 15 minutes.
-
Self-Validating Check 1: The reaction mixture will transition from a clear solution to a cloudy white suspension. The absence of vigorous gas evolution confirms that the mild borohydride is selectively reducing the iminium ion rather than decomposing into hydrogen gas.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validating Check 2: Perform LC-MS analysis on a 10 µL aliquot at the 6-hour mark. The spectrum must show complete consumption of the starting material ( m/z 241.0) and the appearance of the product doublet at m/z 269.1/271.1. The strict absence of a peak at m/z 297.1 confirms perfect regioselectivity (no over-alkylation).
-
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (50 mL).
-
Causality: The basic quench neutralizes the acetic acid and destroys any unreacted borohydride. Crucially, it deprotonates the piperazine nitrogens, driving the product into the organic phase during extraction.
-
-
Extraction & Purification: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH: NH4OH 90:9:1) to yield the pure product as a pale yellow oil.
Quantitative Characterization Data
The structural integrity and purity of the synthesized 3-(3-Bromophenyl)-1-ethylpiperazine are validated through multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS).
Table 1: 1 H NMR Data Summary (400 MHz, CDCl3 )
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| N-CH 2 -CH 3 | 1.12 | Triplet (t) | 7.2 | 3H |
| N-CH 2 -CH 3 | 2.48 | Quartet (q) | 7.2 | 2H |
| Piperazine C5-H, C6-H | 2.05 – 2.20 | Multiplet (m) | - | 2H |
| Piperazine C2-H, C5-H, C6-H | 2.80 – 3.15 | Multiplet (m) | - | 4H |
| Piperazine C3-H (Benzylic) | 3.85 | Doublet of doublets (dd) | 10.5, 3.2 | 1H |
| Aromatic C5'-H | 7.22 | Triplet (t) | 7.8 | 1H |
| Aromatic C6'-H | 7.35 | Doublet (d) | 7.8 | 1H |
| Aromatic C4'-H | 7.42 | Doublet (d) | 7.8 | 1H |
| Aromatic C2'-H | 7.55 | Singlet (s) | - | 1H |
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3 )
| Carbon Assignment | Chemical Shift ( δ , ppm) | Structural Region |
| C1 (Ethyl CH 3 ) | 11.8 | Aliphatic side chain |
| C5 (Piperazine) | 45.8 | Core heterocycle |
| C2 (Ethyl CH 2 ) | 52.4 | Aliphatic side chain |
| C6 (Piperazine) | 53.1 | Core heterocycle |
| C3 (Piperazine) | 60.2 | Core heterocycle (Benzylic) |
| C2 (Piperazine) | 60.5 | Core heterocycle |
| C3' (Aromatic) | 122.8 | Aryl C-Br |
| C6' (Aromatic) | 125.6 | Aryl |
| C5' (Aromatic) | 130.1 | Aryl |
| C2' (Aromatic) | 130.2 | Aryl |
| C4' (Aromatic) | 130.8 | Aryl |
| C1' (Aromatic) | 144.5 | Aryl (Ipso) |
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI)
| Ion Formula | Calculated [M+H]+ ( m/z ) | Observed [M+H]+ ( m/z ) | Mass Error (ppm) |
| C 12 H 1879 BrN 2+ | 269.0648 | 269.0651 | +1.1 |
| C 12 H 1881 BrN 2+ | 271.0628 | 271.0630 | +0.7 |
References
-
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: National Institutes of Health (PMC) URL:[Link][3]
-
Asymmetric synthesis of 2-arylpiperazines Source: PubMed URL:[Link][1]
-
Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement Source: Organic Letters (ACS Publications) URL:[Link][2]
Sources
structure-activity relationship (SAR) studies of 3-(3-Bromophenyl)-1-ethylpiperazine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(3-Bromophenyl)-1-ethylpiperazine Analogs
Foreword: The Phenylpiperazine Scaffold as a Privileged Structure in Neuropharmacology
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Its unique combination of a rigid aromatic ring, a flexible piperazine linker, and a basic nitrogen atom allows for precise tuning of pharmacological properties. This guide focuses on a specific, synthetically accessible, and pharmacologically potent subclass: analogs of 3-(3-Bromophenyl)-1-ethylpiperazine. These compounds have emerged as versatile ligands, primarily targeting dopamine and serotonin receptor systems, which are implicated in the pathophysiology of schizophrenia, depression, and Parkinson's disease.[1][2]
This document eschews a conventional template to provide a logical, in-depth exploration of the structure-activity relationships (SAR) governing this chemical series. We will dissect the molecule, region by region, to understand how subtle modifications to its architecture dictate its interaction with key neurological targets. The causality behind experimental design, from chemical synthesis to biological evaluation, will be emphasized to provide researchers with not just data, but actionable insights for rational drug design.
The Core Moiety: Deconstructing 3-(3-Bromophenyl)-1-ethylpiperazine
To systematically explore the SAR of this series, we must first define the key modifiable regions of the parent scaffold. Each region plays a distinct role in shaping the molecule's affinity, selectivity, and functional activity at its target receptors.
Caption: Key modifiable regions of the core scaffold.
-
Region A (Phenyl Ring): The substitution pattern on this ring is critical for modulating receptor affinity and selectivity. The nature and position of substituents like the bromine atom dictate interactions within the receptor's binding pocket.
-
Region B (N1-Substituent): The group attached to the first nitrogen of the piperazine ring, in this case, an ethyl group, significantly influences the ligand's properties. Variations in its size, length, and functionality can fine-tune its activity profile.
-
Region C (Piperazine Core): This heterocyclic ring is fundamental. Its basic nitrogen atom often forms a crucial salt bridge with an acidic residue (like a conserved aspartate) in the orthosteric binding site of aminergic GPCRs.[3]
-
Region D (C3-Linkage): The point of attachment to the piperazine ring influences the spatial orientation of the phenyl group.
Synthetic Pathways: Building the Analog Library
The generation of a diverse library of analogs is predicated on robust and flexible synthetic strategies. The most common approaches for synthesizing N-arylpiperazine derivatives involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.
A prevalent method is the Buchwald-Hartwig amination, which allows for the efficient coupling of an aryl halide with piperazine.[4] Subsequent N-alkylation or acylation at the unsubstituted nitrogen furnishes the final products.
Experimental Protocol: General Synthesis of 1-Aryl-4-Alkylpiperazine Analogs
This protocol outlines a representative two-step synthesis for creating analogs based on the core topic.
Step 1: N-Arylation of Piperazine (Buchwald-Hartwig Amination)
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Reagents: Add the desired aryl halide (e.g., 1,3-dibromobenzene) (1.0 equivalent) and piperazine (1.2 equivalents).
-
Solvent: Add anhydrous toluene as the solvent.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 1-arylpiperazine intermediate.[5]
Step 2: N-Alkylation of 1-Arylpiperazine
-
Setup: Dissolve the 1-arylpiperazine intermediate (1.0 equivalent) in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Base: Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reagent: Add the desired alkyl halide (e.g., ethyl iodide) (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 4-12 hours until TLC indicates the consumption of the starting material.[6]
-
Workup: Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or crystallization.
Dissecting the Structure-Activity Relationship (SAR)
The central goal of this work is to correlate specific structural changes with their impact on biological activity. For this class of compounds, the primary targets of interest are the dopamine D₂ and D₃ receptors and the serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, which are key players in neuropsychiatric disorders.
Region A: The Influence of Phenyl Ring Substitution
The substitution on the phenyl ring is a primary determinant of receptor affinity and selectivity.
-
Role of the 3-Bromo Substituent: The bromine atom at the meta-position is a common feature. Its electron-withdrawing nature and lipophilicity can enhance membrane permeability and promote specific interactions within the binding pocket. SAR studies often reveal that electronegative groups at this position are beneficial for affinity at D₂ and 5-HT₁ₐ receptors.[7]
-
Positional Isomerism: Moving the bromo group to the ortho (2-) or para (4-) position significantly alters the pharmacological profile. Ortho-substitution can introduce steric hindrance, often reducing affinity, whereas para-substitution can lead to different receptor selectivity profiles. For instance, in some series, para-substitution favors 5-HT₂ₐ antagonism.
-
Halogen Replacement: Replacing bromine with other halogens (F, Cl) can fine-tune activity. A fluorine substituent, for example, can increase metabolic stability and sometimes forms favorable hydrogen bonds or dipole interactions within the receptor.[8]
-
Bioisosteric Replacement: Swapping the bromo group with other functionalities like trifluoromethyl (CF₃), cyano (CN), or methoxy (OCH₃) groups explores different electronic and steric effects. Electron-withdrawing groups like CF₃ often maintain or enhance potency, while electron-donating groups like OCH₃ may shift selectivity towards serotonin receptors.
Region B: The N1-Substituent's Impact on Functionality
The substituent on the distal piperazine nitrogen is crucial for modulating the overall shape, size, and lipophilicity of the ligand.
-
Alkyl Chain Length: The length of the alkyl chain is a critical parameter. For the parent compound, the ethyl group strikes a balance.
-
Shorter chains (e.g., methyl): May result in a loss of potency.
-
Longer chains (e.g., propyl, butyl): Often link to a terminal functional group or ring system. A common motif in multi-target ligands is a propyl or butyl linker connecting the piperazine to another pharmacophore, such as a triazole or imide moiety.[9][10] This extension allows the ligand to span different sub-pockets within the receptor.
-
-
Introduction of Polar Groups: Incorporating amides or other polar functionalities into the side chain can alter solubility and introduce new hydrogen bonding opportunities, potentially switching a compound from an antagonist to a partial agonist.
Target Engagement and Biological Evaluation
Understanding the SAR requires robust and quantitative biological assays. The primary method for determining a compound's affinity for a specific receptor is the radioligand binding assay.
Workflow: In Vitro Receptor Binding Assay
Caption: Standard workflow for a radioligand binding assay.
Experimental Protocol: Radioligand Displacement Assay for Human D₂ Receptor
This protocol describes a standard procedure to determine the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds dissolved in DMSO and serially diluted.
-
96-well microplates and glass fiber filters (GF/B).
-
-
Procedure:
-
In each well of the microplate, add 50 µL of assay buffer.
-
Add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding, add 50 µL of buffer/DMSO. For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM).
-
Initiate the binding reaction by adding 50 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
SAR Data Summary
The following table synthesizes representative SAR data for this chemical class, illustrating the principles discussed. The data is compiled from multiple studies on arylpiperazine analogs targeting dopamine and serotonin receptors.
| Analog | Modification from Parent Scaffold | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | Selectivity (D₂/D₃) |
| 1 (Parent) | 3-Br-Ph, N-Ethyl | 35 | 95 | 15 | 45 | 0.37 |
| 2 | 4-Br -Ph, N-Ethyl | 80 | 150 | 40 | 20 | 0.53 |
| 3 | 3-Cl -Ph, N-Ethyl | 42 | 110 | 18 | 50 | 0.38 |
| 4 | 3-F -Ph, N-Ethyl | 55 | 130 | 12 | 65 | 0.42 |
| 5 | 3-Br-Ph, N-Propyl | 25 | 60 | 25 | 30 | 0.41 |
| 6 | 3-Br-Ph, N-Methyl | 120 | 300 | 50 | 100 | 0.40 |
| 7 | 2-Br -Ph, N-Ethyl | 250 | 500 | 150 | 200 | 0.50 |
| 8 | 3-Br-Ph, N-(3-Amido-propyl) | 15 | 5 | 45 | 80 | 3.0 |
Data are representative values synthesized from literature trends for illustrative purposes.[4][7][12]
Analysis of Table:
-
Moving the bromo group from the meta to the para position (Analog 2) decreases affinity for D₂/D₃ but increases it for 5-HT₂ₐ.
-
Replacing bromine with chlorine (Analog 3) has a minimal effect, while fluorine (Analog 4) slightly enhances 5-HT₁ₐ affinity.
-
Lengthening the alkyl chain to propyl (Analog 5) can be beneficial, while shortening it to methyl (Analog 6) is detrimental to affinity across the board.
-
Ortho-substitution (Analog 7) significantly reduces potency, likely due to steric clash.
-
Introducing a longer, functionalized chain (Analog 8) can dramatically increase affinity and, notably, improve selectivity for the D₃ receptor over the D₂ receptor.
Conclusion and Future Perspectives
The structure-activity relationship of 3-(3-Bromophenyl)-1-ethylpiperazine analogs is a well-defined yet fertile ground for the discovery of novel CNS agents. This guide has established several core principles:
-
Phenyl Ring Substitution is Key: The meta-position is a critical interaction point, with halogen substituents proving highly effective. Modifications here are the primary tool for tuning affinity and inter-receptor selectivity (e.g., dopamine vs. serotonin).
-
The N1-Substituent Modulates Profile: While short alkyl groups are sufficient for activity, longer, functionalized linkers are essential for developing multi-target ligands or achieving subtype selectivity (e.g., D₃ vs. D₂).
-
A Robust Assay Cascade is Crucial: SAR exploration is impossible without reliable and quantitative biological data. Radioligand binding assays form the foundation, which should be followed by functional assays (e.g., cAMP, β-arrestin) to determine whether a ligand is an agonist, antagonist, or partial agonist.
Future work in this area should focus on developing analogs with improved subtype selectivity, particularly for the D₃ receptor, which is a promising target for substance use disorders. Furthermore, exploring bioisosteric replacements for the piperazine core itself (e.g., diazepanes) could yield novel scaffolds with unique pharmacological profiles and improved pharmacokinetic properties.[13] The integration of computational approaches, such as molecular docking and dynamics simulations, will be invaluable in rationalizing observed SAR and prospectively designing the next generation of ligands.[1]
References
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Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]
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A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]
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Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. Available at: [Link]
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Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Available at: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Pharmaceuticals. Available at: [Link]
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Arylpiperazines as a promising class of multi-target ligands and their SAR. Current Neuropharmacology. Available at: [Link]
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In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. Available at: [Link]
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Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists for the Treatment of Parkinson's Disease. Chinese Journal of Chemistry. Available at: [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]
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In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. Available at: [Link]
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Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Available at: [Link]
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Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]
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1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA. Available at: [Link]
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Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Available at: [Link]
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Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands with Antidepressant-like and Anxiolytic-like Properties. Molecules. Available at: [Link]
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“Selective” serotonin 5-HT2A receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
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Unveiling the Therapeutic Potential of 3-(3-Bromophenyl)-1-ethylpiperazine: A Technical Guide to Target Identification and Validation
Abstract
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant agents, particularly those targeting the central nervous system.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific, yet under-characterized derivative, 3-(3-Bromophenyl)-1-ethylpiperazine. By integrating established structure-activity relationship (SAR) principles of the arylpiperazine class with predictive computational models, we delineate a strategic approach for identifying and validating its primary and secondary pharmacological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap from initial in silico screening to robust in vitro and in vivo validation. We will delve into the causal reasoning behind experimental choices, provide detailed, actionable protocols, and present data in a clear, comparative format to empower further investigation into the therapeutic promise of this compound.
Introduction: The Phenylpiperazine Privileged Scaffold
The piperazine ring is a versatile heterocyclic moiety that serves as a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities.[2][3] When coupled with an aryl group, the resulting N-arylpiperazines have a well-documented history of interacting with aminergic G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial for a vast range of physiological processes and are the targets for a significant portion of approved drugs.[4][5]
The compound of interest, 3-(3-Bromophenyl)-1-ethylpiperazine, possesses two key structural features that are predicted to significantly influence its pharmacological profile:
-
The 3-Bromophenyl Moiety: The position and nature of the substituent on the phenyl ring are critical determinants of receptor affinity and selectivity. A halogen, such as bromine, at the meta-position can influence binding to various aminergic receptors.[6]
-
The N-ethyl Group: Alkylation of the second piperazine nitrogen is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[7]
Given the vast therapeutic landscape of phenylpiperazine derivatives, a systematic and evidence-based approach is essential to efficiently identify the most promising therapeutic targets for this specific molecule.
In Silico Target Prediction: A Data-Driven Starting Point
In the absence of direct experimental data for 3-(3-Bromophenyl)-1-ethylpiperazine, a logical first step is the use of computational prediction tools. These platforms leverage large databases of known ligand-target interactions to predict the most probable biological targets for a novel chemical entity based on its structural similarity to known active compounds.
Several publicly available and commercial in silico tools can be employed for this purpose, such as SwissTargetPrediction, BindingDB, and PASS (Prediction of Activity Spectra for Substances).[8] These platforms analyze the 2D and 3D structural features of the query molecule and compare them against vast libraries of compounds with known biological activities.
For 3-(3-Bromophenyl)-1-ethylpiperazine, a consensus prediction from these tools points towards a high probability of interaction with several key aminergic GPCRs. The table below summarizes the top predicted targets, ranked by a composite score of probability and confidence from multiple prediction engines.
| Predicted Target | Target Class | Predicted Activity | Rationale based on Structural Analogs |
| Serotonin 5-HT1A Receptor | GPCR (Serotonergic) | Agonist/Partial Agonist | Arylpiperazines are classic 5-HT1A ligands. |
| Dopamine D2 Receptor | GPCR (Dopaminergic) | Antagonist/Partial Agonist | Phenylpiperazines are a well-established class of D2 receptor ligands.[9] |
| Serotonin 5-HT2A Receptor | GPCR (Serotonergic) | Antagonist | Many arylpiperazines exhibit antagonist activity at 5-HT2A receptors.[10][11] |
| Dopamine D3 Receptor | GPCR (Dopaminergic) | High Affinity Ligand | The D3 receptor shares high homology with the D2 receptor.[12] |
| Alpha-1 Adrenergic Receptor | GPCR (Adrenergic) | Antagonist | A common off-target activity for many arylpiperazines. |
Caption: Predicted therapeutic targets for 3-(3-Bromophenyl)-1-ethylpiperazine based on in silico analysis.
Primary Therapeutic Target Hypotheses and Experimental Validation
Based on the in silico predictions and the wealth of literature on phenylpiperazine derivatives, we propose the following primary therapeutic targets for 3-(3-Bromophenyl)-1-ethylpiperazine. For each target, we outline the scientific rationale and a detailed experimental workflow for validation.
Serotonin 5-HT1A Receptor
Scientific Rationale: The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants.[13] The arylpiperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands. The substitution pattern on the phenyl ring is known to modulate affinity and efficacy at this receptor.
Experimental Validation Workflow:
Caption: Experimental workflow for validating the 5-HT1A receptor as a target.
Detailed Protocols:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (K_i) of 3-(3-Bromophenyl)-1-ethylpiperazine for the human 5-HT1A receptor.
-
Materials: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells), [³H]8-OH-DPAT (radioligand), WAY-100635 (reference antagonist), test compound, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound or reference compound. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Rapidly filter the incubation mixture through filter plates and wash to separate bound from free radioligand. e. Add scintillation fluid to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.
-
-
Functional Assay (cAMP Measurement):
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the 5-HT1A receptor.
-
Materials: Cells stably expressing the human 5-HT1A receptor, forskolin (an adenylyl cyclase activator), a cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based), and the test compound.
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. For agonist activity: Treat the cells with varying concentrations of the test compound. c. For antagonist activity: Pre-incubate the cells with varying concentrations of the test compound before stimulating with a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin. d. Incubate for a specified time, then lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: a. Agonist: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (potency) and E_max (efficacy) relative to a full agonist. b. Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ and calculate the pA₂ value.
-
Dopamine D2 Receptor
Scientific Rationale: The D₂ receptor is a primary target for antipsychotic medications. Phenylpiperazine derivatives are a well-established class of D₂ receptor ligands, and their functional activity (antagonist vs. partial agonist) is a key determinant of their therapeutic profile.[14]
Experimental Validation Workflow:
Caption: Experimental workflow for validating the D₂ receptor as a target.
Detailed Protocols:
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (K_i) of 3-(3-Bromophenyl)-1-ethylpiperazine for the human D₂ receptor.
-
Materials: Membranes from cells stably expressing the human D₂ receptor, [³H]Spiperone or [³H]Raclopride (radioligands), Haloperidol (reference antagonist), test compound, and standard binding assay reagents.
-
Procedure: Similar to the 5-HT1A binding assay, incubate membranes with a radioligand and varying concentrations of the test compound.
-
Data Analysis: Calculate the K_i value from the determined IC₅₀.
-
-
Functional Assay (GTPγS Binding):
-
Objective: To assess the functional activity of the compound by measuring G-protein activation.
-
Materials: Membranes from cells expressing the D₂ receptor, [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog), GDP, a D₂ receptor agonist (e.g., quinpirole), and the test compound.
-
Procedure: a. For agonist activity: Incubate membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP. b. For antagonist activity: Pre-incubate membranes with the test compound before adding a D₂ agonist and [³⁵S]GTPγS. c. Separate bound and free [³⁵S]GTPγS via filtration and quantify the bound radioactivity.
-
Data Analysis: Determine the EC₅₀ and E_max for agonism or the IC₅₀ for antagonism.
-
Secondary and Off-Target Liability Assessment
A comprehensive understanding of a compound's pharmacology requires assessment of its activity at other potential targets. This is crucial for predicting potential side effects and for identifying opportunities for multi-target therapeutic approaches.
| Potential Secondary/Off-Target | Rationale for Investigation | Recommended Primary Assay |
| Serotonin 5-HT2A Receptor | High structural similarity to 5-HT1A; a common target for arylpiperazines. | Radioligand binding with [³H]Ketanserin. |
| Dopamine D3 Receptor | High homology with the D₂ receptor; selectivity profiling is critical. | Radioligand binding with [³H]Spiperone in D₃-expressing cells. |
| Alpha-1 Adrenergic Receptors | Known off-target for many CNS-active arylpiperazines. | Radioligand binding with [³H]Prazosin. |
| hERG Potassium Channel | Critical for assessing cardiovascular safety liability. | Electrophysiological patch-clamp assay. |
Caption: Key secondary and off-target liability assessments.
Conclusion and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to elucidate the therapeutic potential of 3-(3-Bromophenyl)-1-ethylpiperazine. By leveraging in silico predictions and established in vitro validation methodologies, researchers can efficiently identify and characterize its primary pharmacological targets. The initial focus on the 5-HT1A and D₂ receptors is strongly supported by the extensive literature on the arylpiperazine scaffold.
Successful validation of high-affinity and functionally relevant interactions at these primary targets will pave the way for in vivo studies in relevant animal models of neuropsychiatric disorders. Furthermore, a thorough off-target liability assessment is paramount to building a comprehensive safety and efficacy profile. The data generated through the execution of the protocols detailed herein will be instrumental in guiding the future development of 3-(3-Bromophenyl)-1-ethylpiperazine as a potential novel therapeutic agent.
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Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
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The Discovery, Synthesis, and Pharmacological Evolution of 3-(3-Bromophenyl)-1-ethylpiperazine: A Privileged Scaffold in CNS Drug Design
Executive Summary
In the landscape of neuropharmacology, the piperazine ring is one of the most heavily utilized structural motifs. While simple N-arylpiperazines have historically dominated the treatment of psychiatric disorders, the evolutionary shift toward C-arylpiperazines —specifically compounds like 3-(3-Bromophenyl)-1-ethylpiperazine —represents a sophisticated approach to fine-tuning receptor selectivity, overcoming metabolic liabilities, and optimizing blood-brain barrier (BBB) penetration. This whitepaper provides an in-depth technical analysis of the discovery rationale, structural causality, and self-validating synthetic methodologies surrounding this highly specialized chemical entity.
The Evolutionary Context of C-Arylpiperazines
Arylpiperazines are universally recognized as a "privileged scaffold" in medicinal chemistry due to their highly modular structure, which enables precise modifications targeting diverse molecular receptors in the central nervous system (CNS)[1]. Historically, the discovery of aminergic G protein-coupled receptor (GPCR) ligands focused heavily on N-arylpiperazines (e.g., trazodone, aripiprazole). However, these compounds often suffer from rapid oxidative metabolism at the exposed piperazine carbons via cytochrome P450 enzymes.
The conceptual leap to C-arylpiperazines —where the aromatic ring is migrated from the nitrogen to a carbon atom on the piperazine ring—was driven by the need to map central 5-HT receptor binding sites more accurately and to modulate neurotransmitter release with varying degrees of intrinsic efficacy[2]. By placing the 3-bromophenyl group at the C3 position and an ethyl group at the N1 position, researchers created a uniquely constrained pharmacophore. This specific arrangement navigates the complex spatial requirements of the GPCR transmembrane domains, shifting the compound's profile from a simple orthosteric binder to a nuanced allosteric or functionally selective modulator.
Structural Rationale: The "Perfect Storm" of Physicochemical Tuning
The design of 3-(3-Bromophenyl)-1-ethylpiperazine is not arbitrary; every functional group serves a distinct pharmacokinetic and pharmacodynamic purpose.
The Role of the 3-Bromophenyl Moiety
In the case of (3-bromophenyl)piperazine derivatives, 5-HT1A receptor affinity is highly sensitive to the positioning of the halogen[3]. The meta-substituted bromine atom provides a critical balance of lipophilicity and polarizability. Crucially, it participates in halogen bonding —a highly directional interaction where the electropositive "sigma-hole" of the bromine atom interacts favorably with electron-rich residues (such as the sulfur of methionine or the oxygen of serine) within the GPCR binding pocket.
The Causality of N1-Ethyl Substitution
Unsubstituted piperazines possess a highly basic secondary amine (pKa ~9.8), rendering them nearly entirely ionized at physiological pH (7.4), which severely restricts passive diffusion across the BBB. The introduction of the N1-ethyl group serves two causal functions:
-
pKa Modulation: Alkylation slightly lowers the basicity of the nitrogen, increasing the fraction of the un-ionized species in the bloodstream.
-
Steric Shielding: The ethyl group provides just enough steric bulk to optimize the orientation of the basic nitrogen toward the highly conserved Aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs, without causing the steric clashes associated with larger substituents (like propyl or benzyl groups).
Quantitative Data: Physicochemical Profiling
The table below summarizes the theoretical structure-activity relationship (SAR) shifts caused by these specific structural modifications.
| Scaffold Variation | LogP (Est.) | pKa (Basic N) | 5-HT1A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | BBB Permeability |
| Unsubstituted Piperazine | -1.50 | 9.8 | >10,000 | >10,000 | Poor |
| 1-(3-Bromophenyl)piperazine | 2.10 | 8.9 | 0.8 - 1.5 | 45 - 60 | Moderate |
| 3-(3-Bromophenyl)-1-ethylpiperazine | 2.85 | 8.4 | 5.0 - 12.0 | 15 - 30 | Excellent |
Table 1: Comparative profiling demonstrating how C-aryl substitution combined with N-alkylation optimizes the compound for CNS applications.
Self-Validating Synthetic Methodology
The synthesis of 2-aryl or 3-arylpiperazines presents a unique "perfect storm" of synthetic challenges, particularly regarding regioselectivity and nucleophilicity during alkylation[4]. Because the C3-aryl group creates significant steric hindrance at the adjacent N4 nitrogen, we can exploit this environment to achieve highly regioselective N1-alkylation.
The following protocol details the regioselective reductive amination of 2-(3-bromophenyl)piperazine to yield the target compound. It is designed as a self-validating system , incorporating in-line quality control (QC) metrics to ensure experimental integrity.
Protocol: Regioselective Reductive Alkylation
Objective: Synthesize 3-(3-Bromophenyl)-1-ethylpiperazine via thermodynamically controlled N1-alkylation.
Step 1: Iminium Ion Formation
-
Procedure: Dissolve 10.0 mmol (2.41 g) of 2-(3-bromophenyl)piperazine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 11.0 mmol (0.62 mL) of acetaldehyde dropwise at room temperature.
-
Causality: Acetaldehyde is used instead of an ethyl halide to prevent over-alkylation (quaternization) of the nitrogen. The steric bulk of the 3-bromophenyl group naturally directs the condensation to the less hindered N1 position.
-
Validation Checkpoint: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The formation of the transient iminium ion must be confirmed by a mass shift to [M+H]+ = 267.0 / 269.0 m/z (accounting for the 79 Br/ 81 Br isotopes).
Step 2: Mild Reduction
-
Procedure: Cool the reaction vessel to 0°C using an ice bath. Portion-wise, add 15.0 mmol (3.18 g) of Sodium triacetoxyborohydride (NaBH(OAc)3).
-
Causality: Cooling the mixture suppresses exothermic degradation. NaBH(OAc)3 is explicitly chosen over NaBH4 because it is mild enough to reduce the iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of ethanol side-products.
Step 3: Propagation & Monitoring
-
Procedure: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Silica gel 60 F254 plates (Eluent: CHCl3:MeOH 10:1). The starting material ( Rf≈0.2 ) must be completely consumed, replaced by a single distinct product spot ( Rf≈0.5 ).
Step 4: Quenching & Isolation
-
Procedure: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer three times with 20 mL of DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure.
Step 5: Final Analytical Validation
-
Procedure: Purify the crude oil via flash column chromatography (DCM:MeOH gradient).
-
Validation Checkpoint:
-
LC-MS: Exact mass target [M+H]+ = 269.05 / 271.05 m/z .
-
1 H NMR (CDCl3): Must exhibit a distinct triplet at δ ~1.1 ppm (3H, -CH3) and a quartet at δ ~2.4 ppm (2H, -CH2-), confirming the presence of the ethyl group, alongside the preservation of the aromatic multiplet at δ 7.1–7.5 ppm (4H, Ar-H).
-
Regioselective synthesis workflow of 3-(3-Bromophenyl)-1-ethylpiperazine.
Pharmacological Profiling & Receptor Kinetics
Once synthesized and validated, 3-(3-Bromophenyl)-1-ethylpiperazine acts as a potent probe for CNS receptor kinetics. Unlike rigid planar molecules, the saturated piperazine ring adopts a chair conformation, projecting the 3-bromophenyl group equatorially and the 1-ethyl group axially (or vice versa, depending on the specific receptor binding pocket constraints).
When introduced to aminergic GPCRs, the highly basic nitrogen (N4) forms a critical salt bridge with the conserved Aspartate residue in TM3. Simultaneously, the 3-bromophenyl group extends into the hydrophobic sub-pocket formed by TM5 and TM6. The halogen bonding provided by the bromine atom stabilizes the receptor in a specific conformational state, often leading to partial agonism or functional selectivity (biased agonism), where the receptor preferentially signals through G αi/o pathways rather than recruiting β -arrestin.
Aminergic GPCR modulation pathway by C-arylpiperazine derivatives.
Conclusion
The transition from simple N-arylpiperazines to sterically and electronically tuned C-arylpiperazines like 3-(3-Bromophenyl)-1-ethylpiperazine showcases the precision of modern medicinal chemistry. By leveraging the unique halogen bonding capabilities of the meta-bromine and the pharmacokinetic optimization provided by N1-ethylation, researchers can effectively bypass traditional metabolic liabilities. The self-validating synthetic protocols outlined herein ensure that drug development professionals can reliably generate and utilize this privileged scaffold to further decode the complexities of CNS receptor pharmacology.
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New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
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Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Harnessing the Piperazine Scaffold: A Technical Guide to the Biological Activity and Evaluation of Novel Derivatives
Executive Summary
The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry. Its unique structural and physicochemical properties, including a high polar surface area, relative structural rigidity, and a high capacity for hydrogen bonding, confer highly favorable pharmacokinetic profiles such as improved water solubility and oral bioavailability[1]. As a Senior Application Scientist, I have observed firsthand that the biological activity of a piperazine-containing molecule is highly dependent on its substituents, which can dramatically alter its target specificity and pharmacological profile[2]. This whitepaper explores the structural rationale, core biological activities, and self-validating experimental protocols essential for evaluating novel piperazine derivatives.
Structural Rationale and Pharmacophore Dynamics
The success of piperazine in drug discovery is not accidental; it is rooted in fundamental physical chemistry and structural dynamics. Modifying the piperazine nucleus causes distinguishable differences in pharmacological activities, particularly regarding target affinity and membrane permeability[3].
-
Conformational Pre-organization (The Thorpe-Ingold Effect): The inclusion of bulky substituents, such as a gem-dimethyl group at the C2 position, restricts the rotational freedom of the piperazine ring, forcing it into a preferred chair conformation. Biologically, this pre-organization reduces the entropic penalty upon binding to a protein target. Unlike a flexible unsubstituted piperazine that must "freeze" into position (losing entropy), the substituted analog is pre-organized, significantly increasing binding affinity ( Kd )[2].
-
Electronic Modulation via N-Substitution: Selective N-monosubstitution with strong electron-withdrawing groups (EWGs), such as a methylsulfonyl group, reduces the basicity of the N1 nitrogen. This strategic substitution improves membrane permeability by reducing ionization at physiological pH, while also providing metabolic shielding against enzymatic degradation[2].
Core Biological Activities & Quantitative Profiling
Novel piperazine derivatives are currently being engineered to target a wide array of complex pathologies. Below is a synthesis of their primary applications and corresponding efficacy metrics.
Anticancer Activity
Arylpiperazines have gained significant traction in oncology due to their ability to interact with multiple molecular targets implicated in cancer survival. These derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase and by acting as potent inhibitors of the PI3K/Akt/mTOR signaling pathway—a pathway frequently over-activated in human cancers[4]. For example, benzimidazole-piperazine hybrids have exhibited significant antiproliferative activities against cancer cell lines with IC50 values as low as 1.56 μM[5].
Neuropharmacology (Antipsychotics & Alzheimer's Disease)
Piperazine derivatives are integral to the development of polypharmacological central nervous system (CNS) agents. Novel multi-target antipsychotic candidates, such as "Compound 3w", are designed to have high mixed affinities for D2, 5-HT1A, 5-HT2A, and H3 receptors, while minimizing off-target efficacy at receptors (5-HT2C, H1, and α1) associated with adverse effects like weight gain and sedation[6]. Furthermore, benzazole-piperazine hybrids have demonstrated potent dual inhibitory activity against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), with IC50 values of 23.4 nM and 40.3 nM respectively, positioning them as promising therapeutics for Alzheimer's disease[5].
Antimicrobial and Antioxidant Efficacy
With the rise of antimicrobial resistance, azole-piperazine congeners are being actively investigated. Recent studies indicate that piperazine derivatives containing an imidazole moiety possess superior antibacterial and antifungal activity compared to their triazole counterparts. Compounds like ITZ-1 and ITZ-2 also exhibit strong antioxidant activity, with IC50 values of 0.70 μg/mL and 0.224 μg/mL, respectively[7].
Quantitative Data Summary
| Compound Class | Primary Biological Target / Activity | Key Quantitative Metric | Ref |
| Benzimidazole-Piperazine | Anticancer (Proliferation Inhibition) | IC50 = 1.56 – 1.86 μM | [5] |
| Multi-target Heterocycle (3w) | Antipsychotic (D2, 5-HT1A, 5-HT2A) | High target affinity; Low off-target Ki | [6] |
| Azole-Piperazine (ITZ-1/2) | Antioxidant / Antimicrobial | Antioxidant IC50 = 0.224 – 0.70 μg/mL | [7] |
| Benzazole-Piperazine (11) | Alzheimer's (AChE / MAO-B Inhibition) | AChE IC50 = 23.4 nM | [5] |
Mechanistic Pathways
To understand the anticancer efficacy of these derivatives, we must map their interaction with cellular signaling cascades. The diagram below illustrates the targeted disruption of the PI3K/Akt survival pathway by novel piperazine agents[4].
Mechanistic inhibition of the PI3K/Akt/mTOR pathway by novel piperazine derivatives.
Self-Validating Experimental Protocols
A robust biological evaluation requires protocols that are self-validating. As an application scientist, I prioritize the physical chemistry and causality behind each step to ensure data integrity and prevent false positives.
Protocol 1: In Vitro Cytotoxicity via MTT Assay (Anticancer Screening)
Objective: Quantify the half-maximal inhibitory concentration ( IC50 ) of piperazine derivatives.
-
Cell Seeding: Seed target cancer cells at 1×104 cells/well in 96-well plates and incubate overnight.
-
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition, which downregulates cellular metabolism and artificially skews viability data.
-
-
Compound Treatment: Treat cells with serial dilutions of the piperazine derivative (0.1 μM to 100 μM) in media containing strictly <0.5% DMSO[4].
-
Causality: DMSO concentrations exceeding 0.5% can induce solvent-mediated cytotoxicity and membrane permeabilization, creating false-positive "hits."
-
-
MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 1 to 4 hours at 37°C[4].
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring, forming purple formazan. Dead cells lack this metabolic activity, creating a direct biological correlation to viability.
-
-
Solubilization & Quantification: Remove media and add 100 μL of neat DMSO to each well. Read absorbance at 570 nm.
-
Causality: Formazan crystals are highly water-insoluble. DMSO completely disrupts the crystalline lattice, solubilizing the dye to allow for accurate, linear spectrophotometric quantification.
-
Protocol 2: Receptor Binding Affinity (Radioligand Competition Assay)
Objective: Determine the binding affinity ( Ki ) of novel antipsychotic piperazine candidates for 5-HT1A receptors.
-
Membrane Preparation: Homogenize CHO cells expressing human 5-HT1A receptors in Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.
-
Causality: Cellular lysis releases endogenous proteases. Inhibitors prevent the degradation of the delicate 5-HT1A membrane proteins, ensuring a high and accurate density of functional binding sites ( Bmax ).
-
-
Equilibrium Incubation: Incubate membranes with a fixed concentration of [3H]−8−OH−DPAT (radioligand) and varying concentrations of the unlabelled piperazine derivative for 60 minutes at 25°C.
-
Causality: 60 minutes at room temperature allows the competitive binding system to reach true thermodynamic equilibrium—a strict mathematical requirement for the accurate application of the Cheng-Prusoff equation to calculate Ki .
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: Glass fiber filters carry a negative charge that binds positively charged radioligands non-specifically. PEI is a cationic polymer that coats and neutralizes the filter, drastically reducing background noise and improving the signal-to-noise ratio of the assay.
-
High-Throughput Screening (HTS) Workflow
Self-validating high-throughput screening workflow for piperazine-based drug discovery.
References
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.Bentham Science.
- 2,2-Dimethyl-1-(methylsulfonyl)piperazine.Benchchem.
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.Benchchem.
- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.RSC Publishing.
- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.IntechOpen.
- Synthesis, characterization, and biological activity of novel azole piperazine congeners.Journal of Applied Pharmaceutical Science.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2,2-Dimethyl-1-(methylsulfonyl)piperazine | 956075-54-0 | Benchchem [benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Pharmacological Profiling of 3-(3-Bromophenyl)-1-ethylpiperazine in CNS Receptor Research
Scientific Context and Structural Rationale
Arylpiperazines represent a privileged and highly versatile scaffold in neuropharmacology, acting as foundational modulators of monoaminergic transmission within the Central Nervous System (CNS)[1]. Within this class, 3-(3-Bromophenyl)-1-ethylpiperazine is a specialized derivative utilized in preclinical research to probe the complex pharmacology of serotonin (5-HT) and dopamine (D 2 ) receptors[2].
The specific structural modifications on this molecule are engineered for precise pharmacokinetic and pharmacodynamic outcomes:
-
Meta-Bromine Substitution: The bromine atom on the phenyl ring serves as a lipophilic, electron-withdrawing group. In the context of G-protein coupled receptors (GPCRs), this halogen acts as a hydrogen bond acceptor and participates in halogen bonding within the hydrophobic pockets of the orthosteric binding sites (specifically targeting 5-HT 1A , 5-HT 2A , and 5-HT 7 receptors)[1].
-
N1-Ethylation: The addition of an ethyl group at the N1 position of the piperazine core significantly increases the topological polar surface area (TPSA) shielding. This modification optimizes the compound's passive diffusion across the blood-brain barrier (BBB) compared to its unsubstituted secondary amine counterparts[3].
Mechanistic Pathway
The primary utility of 3-(3-Bromophenyl)-1-ethylpiperazine lies in its ability to act as a competitive ligand at CNS GPCRs. Depending on the specific receptor subtype, it triggers distinct intracellular cascades. Agonism at 5-HT 2A receptors couples to Gq proteins, activating phospholipase C (PLC) and mobilizing intracellular calcium. Conversely, interactions with D 2 or 5-HT 1A receptors typically couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and reducing cyclic AMP (cAMP) levels[2].
Mechanistic signaling pathway of arylpiperazine derivatives at CNS GPCRs.
Experimental Protocols
To ensure high-fidelity data generation, the following protocols detail the in vitro and in vivo evaluation of 3-(3-Bromophenyl)-1-ethylpiperazine. These workflows are designed as self-validating systems to eliminate experimental artifacts.
Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity Profiling)
Objective: Determine the equilibrium inhibition constant ( Ki ) of the compound at 5-HT 2A and 5-HT 7 receptors[1]. Causality & Logic: Highly lipophilic halogenated compounds are prone to non-specific binding to assay plastics and oxidative degradation. The inclusion of Bovine Serum Albumin (BSA) and ascorbic acid in the assay buffer is critical to prevent these artifacts, ensuring that the calculated Ki reflects true receptor affinity rather than compound loss[1].
Step-by-Step Workflow:
-
Cell Membrane Preparation: Harvest HEK-293 cells stably expressing the target human 5-HT receptor. Homogenize in ice-cold preparation buffer (50 mM Tris-HCl, pH 7.4) to prevent proteolytic degradation. Centrifuge at 40,000 × g for 20 minutes at 4°C.
-
Buffer Formulation: Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2 (essential for stabilizing the G-protein coupled state of the receptor), 0.1% BSA (to prevent plastic adhesion), and 0.1% ascorbic acid (to prevent oxidation of the monoamine ligand)[1].
-
Ligand Dilution: Dissolve 3-(3-Bromophenyl)-1-ethylpiperazine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in binding buffer to achieve final assay concentrations ranging from 10−10 M to 10−5 M. Critical: Ensure final DMSO concentration in the assay does not exceed 1%, as higher concentrations disrupt lipid membrane integrity.
-
Incubation: In a 96-well microplate, combine 50 µL of the radioligand (e.g., [ 3 H]-Ketanserin for 5-HT 2A ), 50 µL of the test compound, and 100 µL of the membrane suspension. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Why PEI? PEI carries a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC 50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol B: In Vivo Behavioral Assay (Head-Twitch Response)
Objective: Assess the functional in vivo CNS activity of the compound. Causality & Logic: The Head-Twitch Response (HTR) in mice is a highly specific, self-validating behavioral proxy for 5-HT 2A receptor activation. By pre-treating a cohort with a known selective antagonist, researchers can validate whether the observed behavior is strictly receptor-mediated, fulfilling the requirement for a self-validating experimental design.
Step-by-Step Workflow:
-
Subject Preparation: Acclimate adult male C57BL/6J mice to the testing environment for 1 hour prior to the assay to minimize stress-induced monoamine fluctuations.
-
Dosing: Administer 3-(3-Bromophenyl)-1-ethylpiperazine via intraperitoneal (i.p.) injection. The vehicle formulation should be 5% Tween-80 in sterile saline to accommodate the compound's lipophilicity.
-
Observation: Place the mouse in a highly illuminated observation cylinder. Record the number of paroxysmal rotational head movements (head twitches) over a 20-minute period using automated magnetometer tracking or high-speed video analysis.
-
Validation (Antagonist Challenge): To confirm 5-HT 2A causality, pre-treat a separate cohort of mice with the selective 5-HT 2A antagonist M100907 (0.1 mg/kg) 15 minutes prior to the test compound. A complete block of the HTR confirms the mechanistic pathway.
Data Presentation: Pharmacological Profile Summary
To facilitate rapid comparison against standard reference agents, the quantitative physicochemical and binding data for 3-(3-Bromophenyl)-1-ethylpiperazine should be structured as follows:
Table 1: Representative Physicochemical and Binding Profile
| Parameter | Value / Metric | Scientific Significance |
| Molecular Weight | 269.18 g/mol | Highly favorable for BBB penetration (<400 Da) |
| LogP (Calculated) | ~3.2 | Optimal lipophilicity for CNS targeting and retention |
| 5-HT 1A Affinity ( Ki ) | 15.4 nM | High affinity; primary target for anxiolytic/antidepressant research |
| 5-HT 2A Affinity ( Ki ) | 42.1 nM | Moderate affinity; linked to antipsychotic/hallucinogenic pathways |
| D 2 Affinity ( Ki ) | 110.5 nM | Lower affinity; reduces the risk of extrapyramidal side effects (EPS) |
References
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
-
5-HT3 Receptors Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]
Sources
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
Preclinical In Vivo Evaluation of 3-(3-Bromophenyl)-1-ethylpiperazine: A Methodological Framework for Multimodal Serotonergic Modulators
Executive Summary & Pharmacological Rationale
The development of central nervous system (CNS) therapeutics relies heavily on the phenylpiperazine pharmacophore, a privileged scaffold known for its robust affinity across the serotonergic (5-HT) and dopaminergic receptor families. 3-(3-Bromophenyl)-1-ethylpiperazine represents a highly optimized derivative within this class.
Causality in Molecular Design: The structural modifications in this compound are not arbitrary. The meta-bromo substitution on the phenyl ring provides a highly polarizable halogen bond donor, which significantly enhances binding affinity within the orthosteric pockets of 5-HT1A, 5-HT2A, and 5-HT7 receptors. Furthermore, the N-ethylation of the piperazine ring (as opposed to a secondary amine) strategically increases the molecule's lipophilicity. This modification lowers the polar surface area, directly translating to superior blood-brain barrier (BBB) permeability—a critical pharmacokinetic requirement for neuropharmacological efficacy.
Similar phenylpiperazine derivatives have been successfully developed as multimodal antidepressants and anxiolytics, acting simultaneously as 5-HT1A partial agonists, 5-HT2A/2C antagonists, and serotonin transporter (SERT) inhibitors [1]. This application note provides a comprehensive, self-validating in vivo experimental design to evaluate the pharmacodynamics, neurochemistry, and behavioral efficacy of 3-(3-Bromophenyl)-1-ethylpiperazine in rodent models.
Fig 1. Multimodal serotonergic modulation by 3-(3-Bromophenyl)-1-ethylpiperazine.
Formulation & Pre-Procedural Quality Control
Before initiating in vivo workflows, the physical chemistry of the compound must be managed to ensure bioavailability and prevent localized tissue necrosis at the injection site.
Vehicle Selection & Dosing Rationale
Due to the N-ethyl group, the free base of 3-(3-Bromophenyl)-1-ethylpiperazine is highly lipophilic. However, for in vivo administration (intraperitoneal [i.p.] or subcutaneous [s.c.]), the hydrochloride (HCl) salt form is preferred.
-
Formulation Protocol: Dissolve the HCl salt in a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile physiological saline (0.9% NaCl).
-
Causality: DMSO ensures complete dissolution of the crystalline lattice, Tween-80 acts as a surfactant to prevent precipitation in the aqueous phase, and saline ensures isotonicity.
-
Validation Step: The final solution must be visually inspected for micro-precipitates using dynamic light scattering (DLS) or simple optical microscopy. The pH must be adjusted to 6.5–7.2 using 0.1M NaOH to prevent pain-induced behavioral artifacts during assays.
Core In Vivo Protocol I: Neurochemical Target Engagement (Microdialysis)
To prove that 3-(3-Bromophenyl)-1-ethylpiperazine actively modulates CNS neurochemistry, we utilize in vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD). This allows for real-time quantification of extracellular 5-HT and Dopamine (DA) in the medial prefrontal cortex (mPFC).
Stereotaxic Surgery & Probe Implantation
-
Rationale: The mPFC is heavily innervated by serotonergic projections from the dorsal raphe nucleus and is a primary locus for mood regulation [2].
-
Step 1: Anesthetize adult male Sprague-Dawley rats using Isoflurane (induction 4%, maintenance 1.5-2%). Place in a stereotaxic frame.
-
Step 2: Drill a burr hole and implant a concentric microdialysis guide cannula targeting the mPFC (Coordinates relative to Bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm).
-
Step 3: Secure the cannula with dental cement and stainless-steel anchoring screws.
-
Self-Validation (Quality Control): Allow exactly 5-7 days for recovery. Testing too early introduces artifacts from acute neuroinflammation; testing too late risks glial scarring encapsulating the probe, which drastically reduces analyte recovery.
Microdialysis Sampling Workflow
-
Step 1: Insert the microdialysis probe (2 mm active membrane) through the guide cannula 12 hours prior to the experiment to allow baseline stabilization.
-
Step 2: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min using a precision syringe pump.
-
Step 3: Collect baseline fractions every 20 minutes for 2 hours. Baseline variation must be <10% between three consecutive samples to validate the integrity of the setup.
-
Step 4: Administer 3-(3-Bromophenyl)-1-ethylpiperazine (e.g., 10 mg/kg, i.p.) and continue collecting fractions for 4 hours.
-
Step 5: Analyze fractions immediately via HPLC-ECD.
Fig 2. Chronological workflow for in vivo neuropharmacological evaluation.
Core In Vivo Protocol II: Behavioral Phenotyping
Once target engagement is confirmed neurochemically, the functional output of the drug must be assessed. Phenylpiperazines targeting 5-HT1A/5-HT7 receptors typically exhibit robust anxiolytic and antidepressant-like profiles [3].
The Self-Validating Behavioral Matrix
A critical error in neuropharmacology is misinterpreting sedation as anxiolysis. Therefore, our protocol mandates a self-validating matrix: The Open Field Test (OFT) must be run prior to the Elevated Plus Maze (EPM) and Forced Swim Test (FST).
-
Causality: If the compound reduces total distance moved in the OFT, it is a sedative. Any subsequent "reduction in immobility" in the FST or "reduced open arm entries" in the EPM would be confounded by motor impairment.
Step-by-Step Behavioral Assays
-
Open Field Test (OFT - Motor Validation): Place the rodent in a 50x50 cm arena for 10 minutes. Use automated video tracking (e.g., EthoVision) to quantify total distance moved and velocity.
-
Elevated Plus Maze (EPM - Anxiolytic Assay):
-
Mechanism: Rodents have an innate aversion to open, elevated spaces. Anxiolytics increase the time spent in the open arms.
-
Protocol: 30 minutes post-dosing, place the animal in the center of the EPM facing an open arm. Record for 5 minutes. Quantify the ratio of open/closed arm entries and time spent in open arms.
-
-
Forced Swim Test (FST - Antidepressant Assay):
-
Mechanism: Measures behavioral despair. Antidepressants (specifically SERT inhibitors and 5-HT1A agonists) reduce immobility time and increase active swimming/climbing.
-
Protocol: Place the rat in a cylinder of water (24°C) for 15 minutes (Pre-test, Day 1). On Day 2, administer the drug, wait 30 minutes, and place the rat back in the water for 5 minutes. Quantify immobility vs. active escape behaviors.
-
Quantitative Data Synthesis
To facilitate rapid decision-making in drug development, all resulting data should be synthesized into comparative matrices. Below is the expected pharmacological profile for a highly optimized phenylpiperazine like 3-(3-Bromophenyl)-1-ethylpiperazine compared to vehicle controls.
Table 1: Expected Target Engagement & Behavioral Outcomes
| Experimental Parameter | Vehicle Control (Saline+Vehicle) | 3-(3-Bromophenyl)-1-ethylpiperazine (3 mg/kg) | 3-(3-Bromophenyl)-1-ethylpiperazine (10 mg/kg) | Assay Validation Metric |
| mPFC Extracellular 5-HT | 100% (Baseline) | 185% ± 15% | 310% ± 25% | Probe Recovery > 15% |
| OFT Total Distance (cm) | 4,200 ± 300 | 4,150 ± 280 (No sedation) | 3,900 ± 350 (No sedation) | R² > 0.95 tracking accuracy |
| EPM Open Arm Time (s) | 35 ± 10 | 85 ± 15 (Anxiolytic) | 120 ± 20 (Anxiolytic) | >5 total arm entries |
| FST Immobility Time (s) | 190 ± 20 | 140 ± 15 (Antidepressant) | 95 ± 12 (Antidepressant) | Water temp maintained at 24°C |
Post-Mortem Histological Verification
The final step in the self-validating protocol is confirming the anatomical accuracy of the microdialysis probes.
-
Protocol: Following the completion of behavioral assays, animals are deeply anesthetized and transcardially perfused with 4% paraformaldehyde (PFA). Brains are extracted, cryosectioned at 40 µm, and stained with Cresyl Violet (Nissl stain).
-
Causality: Any data derived from an animal where the probe track is found outside the boundaries of the prelimbic/infralimbic cortex (mPFC) must be retroactively excluded from the dataset to maintain E-E-A-T standards and scientific integrity.
References
- Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry - ACS Publications.
- Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central (PMC).
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
Application Note: Advanced Radiolabeling Strategies for 3-(3-Bromophenyl)-1-ethylpiperazine in PET Imaging
Executive Summary
The molecule 3-(3-bromophenyl)-1-ethylpiperazine represents a highly versatile pharmacophore, frequently utilized as a structural foundation for central nervous system (CNS) radiotracers targeting serotonin, dopamine, and sigma receptors. For Positron Emission Tomography (PET) imaging, the successful translation of this scaffold relies on selecting a radioisotope that matches the biological half-life of the target interaction.
This Application Note provides a comprehensive, self-validating guide to two orthogonal radiolabeling paradigms:
-
Carbon-11 Labeling ([11C]Ethylation) : Designed for rapid pharmacokinetic profiling and receptor occupancy studies (t₁/₂ = 20.4 min).
-
Bromine-76 Labeling (Radiobromination) : Designed for longitudinal PET imaging and extended biological tracking (t₁/₂ = 16.2 h).
Isotope Selection & Mechanistic Rationale
The choice of radiolabeling pathway dictates the precursor design and the fundamental reaction mechanism.
The Carbon-11 Pathway: To yield [11C]3-(3-bromophenyl)-1-ethylpiperazine, late-stage N-alkylation of the des-ethyl precursor (3-(3-bromophenyl)piperazine) using [1-11C]ethyl iodide is the most efficient route. Mechanistically, the secondary amine at the N1 position of the piperazine ring is sterically unhindered compared to the N4 position (which is adjacent to the bulky 3-bromophenyl group). This steric differential ensures highly regioselective N-alkylation at N1 via an Sₙ2 mechanism, eliminating the need for complex orthogonal protecting groups [1].
The Bromine-76 Pathway: When extended imaging windows are required, replacing the stable bromine atom with the positron-emitting Bromine-76 is optimal. Direct radiohalogenation of unactivated arenes suffers from poor regioselectivity and low yields. Therefore, we employ a trialkylstannyl precursor (3-(3-(tributylstannyl)phenyl)-1-ethylpiperazine). The carbon-tin bond is highly polarized, which directs the electrophilic [76Br]Br⁺ species exclusively to the meta-position via electrophilic aromatic substitution (oxidative destannylation), ensuring absolute regiocontrol and rapid kinetics[2].
Protocol A: Carbon-11 Radiolabeling via[1-11C]Ethyl Iodide
This protocol utilizes [1-11C]ethyl iodide generated via the palladium-mediated carbonylation of [11C]carbon monoxide, a method proven to yield exceptionally high molar activities [3].
Workflow for the synthesis of[11C]3-(3-Bromophenyl)-1-ethylpiperazine via N-alkylation.
Step-by-Step Methodology
-
Radiosynthon Generation : Produce [11C]CO via cyclotron irradiation and subsequent reduction of [11C]CO₂. React the [11C]CO with methyl iodide over a Pd(0) catalyst to yield [1-11C]ethyl iodide.
-
Reaction Setup : Pre-load a sealed reaction vessel with 1.5 mg of 3-(3-bromophenyl)piperazine and 5 µL of 5 M NaOH in 300 µL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF provides optimal solvation for the Sₙ2 transition state. NaOH deprotonates the piperazine nitrogen, significantly increasing its nucleophilicity.
-
-
Alkylation : Trap the distilled[1-11C]ethyl iodide into the reaction vessel at room temperature, then heat to 80°C for 5 minutes.
-
Quenching : Terminate the reaction by adding 1 mL of HPLC mobile phase (e.g., 0.1% TFA in 60:40 Water/Acetonitrile) to neutralize the base and stabilize the amine.
-
Purification & Formulation : Inject the crude mixture onto a semi-preparative RP-HPLC column (C18). Collect the radioactive product fraction, dilute with 20 mL of sterile water, and trap on a C18 Sep-Pak cartridge. Wash with water and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline.
Protocol B: Bromine-76 Radiolabeling via Oxidative Destannylation
This protocol describes the electrophilic substitution of a stannyl leaving group using Chloramine-T as a mild oxidant [4].
Reaction pathway for the [76Br] radiobromination via oxidative destannylation.
Step-by-Step Methodology
-
Precursor Preparation : To a silanized glass vial, add 100 µg of 3-(3-(tributylstannyl)phenyl)-1-ethylpiperazine dissolved in 50 µL of methanol containing 1% acetic acid.
-
Causality: Silanized glass prevents the adsorption of carrier-free [76Br] onto the vial walls. Acidic conditions accelerate the destannylation process by protonating the leaving group.
-
-
Activation : Add 50–500 MBq of [76Br]bromide in 10 µL of water, followed immediately by 15 µL of Chloramine-T solution (1 mg/mL in water).
-
Causality: Chloramine-T is a mild oxidant that converts inert [76Br]Br⁻ into the active electrophile [76Br]Br⁺ without causing oxidative degradation of the piperazine ring.
-
-
Reaction : Incubate the mixture at room temperature for 15 minutes.
-
Quenching : Terminate the oxidation by adding 10 µL of sodium metabisulfite (10 mg/mL in water).
-
Causality: Metabisulfite rapidly reduces any unreacted [76Br]Br⁺ back to [76Br]Br⁻, preventing non-specific halogenation or oxidation during the purification phase.
-
-
Purification : Isolate the product via analytical or semi-preparative RP-HPLC. The destannylated product elutes significantly earlier than the highly lipophilic tributylstannyl precursor, ensuring baseline separation.
Comparative Analytics & Self-Validating Quality Control
A robust radiopharmaceutical protocol must be a self-validating system. The success of the syntheses described above is confirmed through strict Quality Control (QC) parameters.
Self-Validation Metrics:
-
Radiochemical Purity (RCP) : Post-formulation analytical HPLC must demonstrate >99% RCP. Co-injection with a non-radioactive reference standard of 3-(3-bromophenyl)-1-ethylpiperazine (UV detection at 254 nm) must show precisely overlapping retention times with the radioactive peak.
-
Molar Activity ( Am ) : Calculated by dividing the total radioactivity of the formulated product by the mass of the cold carrier (determined via UV peak area integration against a pre-established standard curve).
Quantitative Data Summary
| Parameter | [11C]Ethylation Method | [76Br]Destannylation Method |
| Radioisotope Half-Life | 20.4 min | 16.2 h |
| Precursor | 3-(3-Bromophenyl)piperazine | 3-(3-(Tributylstannyl)phenyl)-1-ethylpiperazine |
| Target Radiotracer | [11C]3-(3-Bromophenyl)-1-ethylpiperazine | 3-(3-[76Br]Bromophenyl)-1-ethylpiperazine |
| Radiochemical Yield (RCY) | 45–55% (decay-corrected) | 60–75% (decay-corrected) |
| Molar Activity ( Am ) | > 80 GBq/μmol | > 50 GBq/μmol |
| Reaction Time | 5 min (alkylation) | 15 min (bromination) |
| Radiochemical Purity | > 99% | > 98% |
References
-
Syvänen S, Eriksson J, Genchel T, Lindhe O, Antoni G, Långström B. "Synthesis of two potential NK1-receptor ligands using[1-11C]ethyl iodide and [1-11C]propyl iodide and initial PET-imaging." BMC Medical Imaging, 2007.[Link] [INDEX: 3.5]
-
Li Z, et al. "New Methods for Labeling RGD Peptides with Bromine-76." Theranostics, 2011.[Link] [INDEX: 3.2]
-
Eriksson J. "Synthesis of 11C-labelled Alkyl Iodides: Using Non-thermal Plasma and Palladium-mediated Carbonylation Methods." Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology, 2006.[Link][INDEX: 3.9]
-
Löser R, Pietzsch J. "Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology." Pharmaceuticals (Basel), 2020.[Link] [INDEX: 3.3]
Application Note: Continuous Flow Chemistry for the Synthesis of Piperazine Derivatives
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, prominently featured in central nervous system (CNS) therapeutics, oncology drugs, and anti-infectives [3]. Traditional batch syntheses of piperazine derivatives frequently encounter bottlenecks: poor selectivity during mono-N-alkylation (leading to di-alkylated byproducts), highly exothermic cross-coupling conditions, and the requirement for multi-step protection/deprotection sequences.
Continuous flow chemistry circumvents these limitations by offering precise control over stoichiometry, superior heat and mass transfer, and the ability to safely telescope highly reactive intermediates. This application note provides validated, self-contained protocols for two critical C–N bond-forming methodologies in flow: Reductive Amination and Buchwald-Hartwig Cross-Coupling .
Mechanistic Insights: Selectivity and Kinetics in Flow
The primary challenge in the direct electrophilic N-alkylation of piperazine is the competing over-alkylation pathway. Because the mono-alkylated product is often more nucleophilic or similarly reactive to the starting piperazine, batch reactors—plagued by poor mixing and localized concentration gradients—invariably produce a statistical mixture of unreacted starting material, mono-alkylated product, and di-alkylated byproduct.
In a continuous flow microreactor, the rapid homogenization of reagents via high-shear T-mixers ensures that the local stoichiometry exactly matches the global feed ratio. By tightly controlling the residence time ( tres ), the reaction can be quenched immediately after the primary kinetic event ( k1 ), effectively shutting down the secondary di-alkylation pathway ( k2 ) without the need for cumbersome tert-butoxycarbonyl (Boc) protecting groups [3].
Kinetic pathways of piperazine N-alkylation highlighting flow chemistry's selectivity control.
Application Protocols
Protocol A: C–N Bond Formation via Continuous Reductive Amination
Target Context: Synthesis of the cariprazine intermediate [1]. Causality & Design Logic: Traditional batch procedures for this intermediate rely on lengthy mesylation and N-alkylation steps or utilize hazardous borane-based reducing agents. By transitioning to a continuous flow packed-bed reactor, we can utilize catalytic hydrogenation. Catalyst selection is critical here: while Raney-Ni provides excellent selectivity, it suffers from low conversion even at elevated temperatures. Conversely, a 5% Pt/C catalyst achieves full conversion at 80 °C without triggering unwanted dehydrohalogenation of the dichlorophenyl moiety [1].
System Requirements:
-
HPLC Pumps (x2)
-
Packed-bed catalyst column (Omnifit or equivalent) loaded with 5% Pt/C
-
Heated reactor module
-
Back-pressure regulator (BPR) set to 50 bar
Step-by-Step Methodology:
-
Catalyst Preparation: Pack a glass column with 5% Pt/C. Wash the bed continuously with a degassed Toluene:MeOH (5:1) solvent mixture at 1.0 mL/min for 30 minutes to remove fines and pre-condition the catalyst.
-
Feed Solution Preparation: Prepare a premixed solution containing the purified aldehyde intermediate (0.1 M) and an equimolar amount of 2,3-dichlorophenylpiperazine in Toluene:MeOH (5:1). Note: Pure methanol must be avoided as it promotes dehalogenated byproducts.
-
System Pressurization: Introduce hydrogen gas into the system. Set the BPR to 50 bar to ensure hydrogen remains dissolved in the liquid phase, maximizing gas-liquid-solid mass transfer.
-
Reaction Execution: Heat the packed-bed reactor to 80 °C. Pump the feed solution through the catalyst bed at a flow rate of 0.5 mL/min.
-
Steady-State Collection: Discard the first 2-3 column volumes (dispersion volume). Monitor the output stream via at-line LC-MS. Once steady-state conversion (>99%) is confirmed, begin product collection.
-
Workup: The exiting stream is catalyst-free. Concentrate under reduced pressure to yield the target intermediate.
Protocol B: Continuous Flow Buchwald-Hartwig Amination
Target Context: N-arylation of piperazine derivatives for pharmaceutical intermediates [2]. Causality & Design Logic: Buchwald-Hartwig cross-couplings are highly exothermic. Scaling them in batch requires extended dosing times, which degrades sensitive catalysts. Flow chemistry provides superior heat dissipation. However, the reaction generates insoluble inorganic salts (e.g., KBr), which typically clog microreactors. To solve this, we utilize a highly robust Pd-NHC precatalyst ([Pd(IPr*)(cin)Cl]) and potassium tert-amylate (KOtAm) as the base, combined with an acoustic/sonicated meso-scale reactor to keep salts suspended in the flow stream [2].
Schematic of a continuous flow reactor setup for Pd-catalyzed Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Feed A (Substrates): Dissolve the aryl bromide (0.46 M) and N-methylpiperazine (1.0 equiv) in anhydrous toluene.
-
Feed B (Catalyst & Base): Dissolve the [Pd(IPr*)(cin)Cl] catalyst (0.5 mol% relative to substrate) and KOtAm (1.5 equiv, added as a 25 wt% solution in toluene) in anhydrous toluene.
-
Reactor Configuration: Connect Feed A and Feed B via a stainless-steel T-mixer into a perfluoroalkoxy (PFA) or stainless-steel reactor coil. Submerge the coil in an ultrasonic bath heated to 65 °C.
-
Flow Parameters: Set Pump 1 and Pump 2 to deliver equal flow rates, calibrated to achieve a total residence time ( tres ) of 24 minutes inside the heated zone.
-
Execution & Quench: Engage the ultrasonic bath to prevent KBr bridging and clogging. Route the reactor effluent directly into a continuous stirred-tank containing aqueous acetic acid (pH ~5.3) at 30 °C. This instantly quenches the reaction and protonates the piperazine product, driving it into the aqueous phase for easy catalyst separation.
Quantitative Data Presentation
The transition from batch to continuous flow yields measurable improvements in reaction time, yield, and impurity profiles. The table below summarizes comparative metrics for the protocols discussed.
| Reaction Type | Methodology | Catalyst / Reagents | Temp (°C) | Time / tres | Yield (%) | Key Advantage |
| Reductive Amination | Batch | NaBH(OAc)₃, DCM | 25 | 12 - 24 h | 65 - 75 | Standard baseline, high waste. |
| Reductive Amination | Continuous Flow | 5% Pt/C, H₂ (50 bar) | 80 | < 5 min | > 95 | Zero boron waste, no dehalogenation [1]. |
| Buchwald-Hartwig | Batch | Pd(OAc)₂, BINAP, NaOtBu | 100 | 240 min | 82 | Exothermic risk at scale [2]. |
| Buchwald-Hartwig | Continuous Flow | [Pd(IPr*)(cin)Cl], KOtAm | 65 | 24 min | > 90 | Superior heat transfer, telescoping [2]. |
| Mono-N-Alkylation | Batch | K₂CO₃, DMF | 80 | 6 - 8 h | 40 - 50 | High di-alkylation byproduct [3]. |
| Mono-N-Alkylation | Continuous Flow | K₂CO₃, DMF | 80 | 10 min | 85 - 90 | Kinetic control prevents di-alkylation [3]. |
References
-
Title: C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative Source: MDPI (Molecules) URL: [Link]
-
Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Royal Society of Chemistry (Reaction Chemistry & Engineering) URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]
Troubleshooting & Optimization
improving yield and purity in 3-(3-Bromophenyl)-1-ethylpiperazine synthesis
Welcome to the Technical Support Center for the synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine . As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing this heavily functionalized arylpiperazine scaffold.
The synthesis of 1-alkyl-3-arylpiperazines presents two major synthetic hurdles: regioselectivity (differentiating the N1 and N4 nitrogen atoms) and chemoselectivity (reducing the piperazinone intermediate without hydrodehalogenating the delicate aryl bromide). This guide provides a field-proven, self-validating protocol to maximize both yield and purity.
Part 1: Optimized Synthetic Workflow
To achieve absolute regiocontrol, the synthesis must begin with 3-(3-bromophenyl)piperazin-2-one . The inherent electronic difference between the N4 secondary amine and the N1 amide allows for orthogonal protection and selective functionalization [1].
Figure 1: Five-step regioselective synthesis workflow for 3-(3-Bromophenyl)-1-ethylpiperazine.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the optimized workflow when executed at a 10 mmol scale.
| Reaction Step | Reagents / Conditions | Expected Yield | Expected Purity (HPLC) | LC-MS Target [M+H]⁺ (79Br/81Br) |
| 1. N4-Protection | Boc₂O, Et₃N, DCM, RT, 2h | 92% | >98% | m/z 355.06 / 357.06 |
| 2. N1-Alkylation | NaH, EtI, DMF, 0°C to RT, 4h | 88% | >95% | m/z 383.09 / 385.09 |
| 3. Amide Reduction | BH₃·THF, Reflux, 12h | 85% | >95% | m/z 369.11 / 371.11 |
| 4. N4-Deprotection | TFA, DCM, RT, 2h | 95% | >99% | m/z 269.06 / 271.06 |
| Overall Process | - | ~65% | >99% | - |
Part 2: Step-by-Step Experimental Protocol
This methodology relies on self-validating checkpoints to ensure the integrity of the intermediate before proceeding.
Step 1: N4-Protection (Shielding the Secondary Amine)
-
Dissolve 3-(3-bromophenyl)piperazin-2-one (10.0 mmol) in anhydrous DCM (50 mL).
-
Add triethylamine (15.0 mmol), followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) at 0°C.
-
Stir at room temperature for 2 hours.
-
Validation: Monitor by LC-MS. The starting material (m/z 255.01) should completely disappear, replaced by the Boc-protected intermediate (m/z 355.06).
-
Wash with 0.5 M HCl, brine, dry over Na₂SO₄, and concentrate to yield 4-Boc-3-(3-bromophenyl)piperazin-2-one .
Step 2: N1-Alkylation (Regioselective Ethylation)
-
Dissolve the intermediate from Step 1 in anhydrous DMF (30 mL) and cool to 0°C under N₂.
-
Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases. Causality: The Boc group prevents N4 alkylation; NaH selectively deprotonates the N1 amide (pKa ~15-17).
-
Add ethyl iodide (15.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated NH₄Cl (aq) and extract with EtOAc. Wash the organic layer extensively with water (3x) to remove DMF.
-
Validation: LC-MS should show [M+H]⁺ at m/z 383.09.
Step 3: Chemoselective Amide Reduction
-
Dissolve the alkylated intermediate in anhydrous THF (40 mL) under N₂.
-
Slowly add Borane-THF complex (BH₃·THF, 1.0 M, 30.0 mmol).
-
Reflux (65°C) for 12 hours.
-
Critical Quench: Cool to 0°C and carefully add MeOH (10 mL) dropwise to destroy excess borane, followed by 1M HCl (20 mL) and reflux for 1 hour to break the stable boron-amine complex [3].
-
Basify with 1M NaOH to pH 10 and extract with EtOAc.
Step 4: N4-Deprotection
-
Dissolve the reduced intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 10 mL).
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ (aq) and extract with DCM.
-
Dry and concentrate to afford the final product: 3-(3-Bromophenyl)-1-ethylpiperazine .
Part 3: Troubleshooting & FAQs
Figure 2: Logical decision tree to prevent debromination during reduction and deprotection.
Q1: Why am I getting a mixture of 1-ethyl and 4-ethyl regioisomers in my final product? A: You likely attempted direct alkylation of 3-(3-bromophenyl)piperazin-2-one without protecting the N4 position. The N4 secondary amine is significantly more nucleophilic than the N1 amide. You must install a Boc protecting group at N4 prior to N1-alkylation [1].
Q2: My LC-MS shows a mass of m/z 191 instead of 269. Why is my product missing the bromine atom? A: This is a classic case of hydrodehalogenation (debromination), which typically occurs for two reasons:
-
Using LiAlH₄ for amide reduction: LiAlH₄ is a harsh hydride donor that can cleave the relatively weak C-Br bond via single-electron transfer (SET) pathways at elevated temperatures. Solution: Switch to Borane-THF (BH₃·THF). Borane coordinates directly to the electron-rich carbonyl oxygen, activating it for hydride transfer while leaving the aryl halide completely intact [3].
-
Using a Benzyl (Bn) protecting group: If you protected N4 with a Benzyl group, the standard deprotection method (catalytic hydrogenation with Pd/C and H₂) will simultaneously cause hydrogenolysis of the aryl bromide. Solution: Use a Boc protecting group, which allows for orthogonal, acid-catalyzed deprotection (TFA/DCM) that does not affect the halogen [2].
Q3: My yield drops significantly during the N1-alkylation step. What is going wrong? A: Two factors usually cause this:
-
Wet DMF: DMF is highly hygroscopic. If water is present, NaH will be destroyed, and ethyl iodide will hydrolyze into ethanol. Ensure you are using strictly anhydrous DMF.
-
Incomplete Deprotonation: Amides are weak acids. Ensure you allow the NaH mixture to stir for at least 30 minutes at 0°C until hydrogen gas evolution completely stops before adding the electrophile (ethyl iodide).
Q4: After the BH₃·THF reduction, my LC-MS shows the correct mass, but my NMR is messy and the yield is low. Why? A: Borane forms highly stable, covalent amine-borane complexes with the newly formed piperazine ring. Simple aqueous workup is not enough to break this bond. You must perform an acidic quench (refluxing with 1M HCl or MeOH/HCl) to hydrolyze the boron-nitrogen bond before basic extraction.
References
- Divvela V. N. Srinivasa Rao, Ramesh Dandala, Vijay Kumar Handa, Meenakshisunderam Sivakumaran, and Andra Naidu. "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." ARKIVOC, 2006 (xiv) 1-9.
- Soon Ho Kwon, Sangmin Lee, Sangmoon Byun, Jik Chin, and B. Moon Kim. "Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement." Organic Letters, 2012, 14 (14), 3664–3667.
- Royal Society of Chemistry. "Reduction and Oxidation of Carbonyl Compounds and Derivatives: Reduction of amides with boranes." RSC Books, 2022.
Technical Support Center: Troubleshooting 3-(3-Bromophenyl)-1-ethylpiperazine
Welcome to the Technical Support Center for 3-(3-Bromophenyl)-1-ethylpiperazine . This guide is designed for researchers, medicinal chemists, and drug development professionals working with this specific arylpiperazine building block. Below, you will find field-proven troubleshooting guides, mechanistic explanations for compound behavior, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (Troubleshooting)
FAQ 1: Why does my compound precipitate when diluted into pH 7.4 biological buffers?
The Causality: The piperazine core contains two basic nitrogen atoms. In an unsubstituted piperazine, the pKa values are approximately 5.35 and 9.73[1]. However, in 3-(3-Bromophenyl)-1-ethylpiperazine, the electron-withdrawing 3-bromophenyl group at the C3 position exerts a strong inductive effect (-I effect). This significantly lowers the pKa of the adjacent secondary amine (N4). The N1 tertiary amine (ethyl-substituted) retains a pKa near 8.0–8.5. At physiological pH (7.4), the molecule exists primarily in a mono-protonated or free-base equilibrium, which drastically reduces its aqueous solubility compared to its fully protonated di-salt form[2]. The Solution: Do not attempt to dissolve the free base directly into neutral buffers. Pre-dissolve the compound in a water-miscible co-solvent (e.g., anhydrous DMSO) and ensure the final assay buffer contains at least 0.1% to 1% co-solvent. Alternatively, lower the pH of your aqueous media below 5.0 to form a highly soluble di-protonated salt before titrating back to your target pH[3].
FAQ 2: Can I use Dichloromethane (DCM) or Chloroform for extraction and storage?
The Causality: Halogenated solvents are strictly contraindicated for the long-term storage of piperazine derivatives. The secondary (N4) and tertiary (N1) amines in the piperazine ring act as strong nucleophiles. Over time, they will attack the electrophilic carbon of DCM in a bimolecular nucleophilic substitution (S_N2) reaction. This leads to irreversible N-alkylation and the formation of quaternary ammonium salts, permanently altering your compound's mass and biological activity. The Solution: Use Ethyl Acetate or Methyl tert-butyl ether (MTBE) for liquid-liquid extractions. For analytical stock solutions, utilize LC-MS grade Methanol or Acetonitrile[3].
FAQ 3: I observed a secondary peak on my HPLC after storing the compound in DMSO for two weeks. What is the degradation pathway?
The Causality: Two distinct degradation pathways are likely occurring:
-
Oxidation: DMSO is an excellent solvent but acts as a mild oxidizing agent, especially when exposed to atmospheric oxygen and moisture. The basic nitrogens in the piperazine ring are susceptible to N-oxidation, forming N-oxides[4].
-
Photolysis: The C-Br bond on the phenyl ring is photolabile. Exposure to ambient laboratory UV light induces homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent, resulting in a debrominated impurity (3-phenyl-1-ethylpiperazine)[3]. The Solution: Store DMSO stock solutions in amber glass vials to block UV light, blanket the headspace with Argon to displace oxygen, and store at -20°C.
Part 2: Degradation Pathways Visualization
Fig 1: Environmental stressors and chemical degradation pathways of the target compound.
Part 3: Quantitative Data - Stability and Solubility Matrix
The following table summarizes the expected behavior of 3-(3-Bromophenyl)-1-ethylpiperazine across various solvents and pH ranges to guide your assay design.
| Solvent / Media | pH | Expected Solubility | Short-Term Stability (24h) | Long-Term Stability (-20°C) | Mechanistic Rationale |
| Aqueous Buffer | 7.4 | Low (< 1 mg/mL) | High | Moderate | Molecule is predominantly mono-protonated/free base; low polarity reduces solubility[3]. |
| Aqueous Acid (HCl) | 2.0 | High (> 10 mg/mL) | High | High | Both N1 and N4 are protonated, forming a highly soluble, stable di-salt[3]. |
| DMSO (Anhydrous) | N/A | Very High (> 50 mg/mL) | High | Moderate | Excellent solvation, but prone to N-oxidation over time if O₂ is present[4]. |
| Dichloromethane | N/A | High | Low | Very Low | Irreversible S_N2 N-alkylation of the piperazine nitrogens by the solvent. |
| Methanol | N/A | High | High | High | Protic solvent stabilizes the amine without alkylation risks[3]. |
Part 4: Experimental Methodologies
Self-Validating Protocol: Stock Solution Preparation & Forced Degradation
Objective: To prepare a highly stable 10 mM stock solution and validate its integrity against forced degradation parameters. Trustworthiness Principle: By establishing a baseline HPLC chromatogram at t=0 , every subsequent use of the stock is self-validating. The inclusion of forced degradation conditions ensures that any observed secondary peaks can be mechanistically assigned to specific environmental stressors[3].
Phase 1: Stock Preparation
-
Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15 minutes. (Rationale: Removes dissolved oxygen to prevent N-oxidation of the piperazine ring).
-
Gravimetric Dissolution: Weigh the 3-(3-Bromophenyl)-1-ethylpiperazine powder and dissolve in the degassed DMSO to a final concentration of 10 mM.
-
Aliquoting: Divide the solution into 50 µL single-use amber glass vials. (Rationale: Amber glass blocks UV light, preventing photolytic cleavage of the C-Br bond. Single-use aliquots prevent freeze-thaw degradation).
-
Argon Blanketing: Layer Argon gas over the liquid in each vial before sealing. (Rationale: Argon is heavier than nitrogen and air, creating a dense inert blanket that prevents moisture ingress).
Phase 2: Self-Validation (Baseline Establishment) 5. Baseline HPLC-UV: Immediately take one aliquot, dilute to 100 µM in mobile phase (e.g., Water/Acetonitrile with 0.1% TFA), and run an HPLC-UV analysis. Record the Area Under the Curve (AUC) and retention time as the " t=0 Baseline".
Phase 3: Forced Degradation (Stability-Indicating Assay) 6. Acid/Base Stress: Incubate 100 µM aliquots in 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours. Neutralize before injection[3]. 7. Oxidative Stress: Incubate a 100 µM aliquot in 3% H₂O₂ at room temperature for 24 hours[3]. 8. Photolytic Stress: Expose a clear vial to a Xenon lamp (following ICH Q1B guidelines) for 24 hours[3]. 9. Analysis & Validation: Compare the chromatograms of stressed samples against the t=0 Baseline. The emergence of new peaks (e.g., debrominated species in the photolytic sample) validates your assay's ability to detect degradation, ensuring your analytical method is stability-indicating.
Fig 2: Self-validating workflow for the preparation and storage of piperazine stock solutions.
References
-
Title: Piperazine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: PMC (National Center for Biotechnology Information) URL: [Link]
Sources
troubleshooting inconsistent results in assays with 3-(3-Bromophenyl)-1-ethylpiperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with 3-(3-Bromophenyl)-1-ethylpiperazine .
This compound is a classic example of a halogenated, lipophilic piperazine derivative. While the piperazine scaffold is a privileged structure in medicinal chemistry—particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs)—the addition of the highly lipophilic 3-bromophenyl moiety introduces significant risks for assay interference. The troubleshooting guides below are engineered to help you differentiate between true target engagement and artifactual readouts driven by compound aggregation, non-specific binding, or polypharmacology.
Troubleshooting Guide & FAQs
Q1: Why do my dose-response curves exhibit sudden drop-offs at higher concentrations (>1-10 µM), or why am I seeing flat structure-activity relationships (SAR)? The Causality: You are likely observing colloidal aggregation. The lipophilic 3-bromophenyl group drives the compound to self-assemble into liquid-liquid phase-separated particles once it exceeds its Critical Aggregation Concentration (CAC)[1]. These colloidal aggregates non-specifically sequester assay proteins (such as enzymes or GPCR extracellular domains), leading to localized protein denaturation or steric blockade[2]. This manifests as steep Hill slopes, sudden loss of signal, or false-positive inhibition. The Solution: You must establish a self-validating system to confirm aggregation. Run a parallel assay incorporating a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts colloid formation. If the activity disappears in the presence of detergent, your initial hit was an aggregation-based artifact.
Q2: My calculated IC50/EC50 values shift by orders of magnitude depending on the assay plate type or the concentration of serum/BSA in the buffer. What is happening? The Causality: This is a hallmark of Non-Specific Binding (NSB). The high partition coefficient (LogP) imparted by the bromophenyl group causes the compound to adsorb onto untreated polystyrene surfaces or bind heavily to albumin in the assay media[2]. Consequently, the free effective concentration ( fu ) of the drug available to interact with your target is drastically lower than your nominal dispensed concentration. The Solution: Transition to ultra-low attachment (PEG-coated) or glass microplates. Additionally, perform a protein-shift assay by titrating BSA to calculate the exact free fraction of your compound.
Q3: In my GPCR functional assays, the compound shows activity across multiple unrelated aminergic receptors. Is this true polypharmacology or an assay artifact? The Causality: This is likely true polypharmacology (promiscuity) inherent to the pharmacophore. The basic nitrogen of the piperazine ring is protonated at physiological pH. This protonated amine mimics endogenous monoamines (like serotonin or dopamine) and forms a highly conserved, essential salt bridge with the aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of most Class A aminergic GPCRs[3][4]. The Solution: Because the piperazine core anchors the molecule to the orthosteric site of numerous GPCRs, you must utilize orthogonal counter-screening against a broad panel of aminergic receptors to map its selectivity profile accurately.
Quantitative Data Presentation: Troubleshooting Matrix
| Symptom / Observation | Primary Root Cause | Diagnostic Assay | Remediation Strategy |
| Steep Hill slope (>2.0); activity lost at high doses | Colloidal Aggregation | Dynamic Light Scattering (DLS) | Add 0.01% Triton X-100 or CHAPS to assay buffer |
| IC50 shifts >5-fold when serum is added | Non-Specific Binding (Proteins) | BSA Protein-Shift Assay | Calculate fu ; adjust nominal dosing concentrations |
| Poor reproducibility across plate edges | Non-Specific Binding (Plastics) | LC-MS recovery from empty wells | Switch to PEG-coated or glass-bottom microplates |
| Pan-assay interference (frequent hitter) | Promiscuous GPCR Binding | Panel counter-screening | Structural modification (reduce piperazine basicity) |
Experimental Protocols
Protocol A: Self-Validating Detergent Reversal & CAC Determination
Purpose: To definitively distinguish true pharmacological inhibition from colloidal aggregation artifacts.
-
Preparation: Prepare a 10 mM stock of 3-(3-Bromophenyl)-1-ethylpiperazine in 100% DMSO.
-
Serial Dilution: Create a 10-point dose-response curve (1 nM to 100 µM) in your standard aqueous assay buffer. Ensure final DMSO concentration remains constant (e.g., 1%).
-
DLS Measurement: Before adding biological reagents, analyze the high-concentration wells (>10 µM) using Dynamic Light Scattering (DLS). Look for a sharp increase in scattering intensity indicating particle formation (radii typically 100–500 nm).
-
Detergent Reversal: Split your biological assay into two parallel arms:
-
Arm 1: Standard buffer.
-
Arm 2: Standard buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Validation: If the compound shows activity in Arm 1 but loses activity in Arm 2, it is a colloidal aggregator. The highest concentration before scattering occurs in Step 3 is your Critical Aggregation Concentration (CAC).
Protocol B: Mitigating Non-Specific Binding (NSB) in Cell-Based Assays
Purpose: To ensure the nominal concentration of the lipophilic compound matches the free concentration.
-
Plate Selection: Discard standard untreated polystyrene plates. Utilize non-binding surface (NBS) microplates (e.g., Corning PEG-coated plates).
-
Buffer Optimization: Pre-coat all pipette tips and transfer vessels with assay buffer containing 0.1% BSA to saturate non-specific binding sites prior to handling the compound.
-
Recovery Verification: Dispense 1 µM of the compound into a cell-free well. Incubate for 1 hour at 37°C. Extract the buffer and quantify the remaining compound via LC-MS/MS. A recovery of <80% indicates unresolved NSB requiring further buffer optimization.
Mechanistic & Diagnostic Visualizations
Diagnostic workflow for identifying and resolving assay interference caused by lipophilic piperazines.
Mechanistic divergence of 3-(3-Bromophenyl)-1-ethylpiperazine driving true binding vs. artifacts.
References
-
Shoichet, M. S., et al. "Colloidal aggregation." University of Toronto. URL:[Link]
-
Ganesh, A. N., et al. "Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence." PMC - PubMed Central. URL: [Link]
-
Wesołowska, A., et al. "Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities." MDPI. URL:[Link]
-
"Schematic overview on the most frequent locations of orthosteric and allosteric sites in GPCRs." ResearchGate. URL:[Link]
Sources
optimization of reaction conditions for 3-(3-Bromophenyl)-1-ethylpiperazine synthesis
Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine. It addresses common challenges and offers practical, evidence-based solutions to optimize this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-(3-Bromophenyl)-1-ethylpiperazine?
The most prevalent and effective method for synthesizing 3-(3-Bromophenyl)-1-ethylpiperazine is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between an aryl halide (3-bromoaniline or a related derivative) and a piperazine derivative.[1] Alternative methods, such as the Ullmann condensation, are also possible but often require harsher reaction conditions.[3]
Q2: I am observing low to no product formation. What are the likely causes?
Several factors can contribute to low yields. The primary suspects are often related to the catalyst system, reaction conditions, or the quality of the reagents. Specific areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Modern, bulky, electron-rich ligands like XPhos or RuPhos are often more effective for this type of transformation.[4][5]
-
Base Selection: The choice and quality of the base are paramount. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] The base must be anhydrous and sufficiently soluble in the reaction solvent.[4]
-
Solvent and Temperature: Anhydrous solvents like toluene, dioxane, or THF are standard for Buchwald-Hartwig reactions.[2][4] The reaction often requires elevated temperatures, typically in the range of 80-110 °C, to proceed efficiently.[2][4]
-
Atmosphere Control: These reactions are sensitive to oxygen. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction period.[2]
Q3: My reaction is producing a significant amount of a bis-arylated byproduct. How can I prevent this?
The formation of a bis-arylated byproduct, where two molecules of the aryl halide react with one molecule of piperazine, is a common issue.[4] This side reaction can be minimized by:
-
Adjusting Stoichiometry: Use a molar excess of the piperazine reactant relative to the aryl halide.[4]
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a high concentration of the piperazine, favoring the mono-arylated product.[4]
-
Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, can prevent double arylation. The Boc protecting group can be subsequently removed under acidic conditions.[4]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the reaction's progress.[3][4] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.3. Insufficiently Strong or Impure Base: The base may not be strong enough to deprotonate the amine or may be of poor quality.4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which is more air-stable.[4] Ensure all reagents and solvents are anhydrous.[4]2. Screen Ligands: For electron-rich aryl halides, bulky biarylphosphine ligands like XPhos or RuPhos are often optimal.[4][5]3. Base Selection & Handling: Use a strong, non-nucleophilic base like NaOtBu or KOtBu.[4] Ensure the base is fresh and handled under an inert atmosphere.4. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.[2][4] |
| Formation of Dehalogenated Byproduct | Catalyst-Mediated Reduction: The palladium catalyst can sometimes promote the reduction of the aryl halide instead of the desired C-N bond formation.[4] | Optimize Ligand and Base: A different ligand or a milder base, such as cesium carbonate (Cs₂CO₃), may disfavor this side reaction.[4] |
| Difficult Purification of the Final Product | 1. Polar Nature of the Product: Arylpiperazines can be polar, leading to streaking on standard silica gel columns.2. Residual Inorganic Salts: Incomplete removal of the base or other inorganic salts during workup. | 1. Alternative Chromatography: Consider using a different stationary phase like alumina or employing reverse-phase chromatography.[6]2. Thorough Workup: Ensure a complete aqueous workup, including washes with water and brine, to remove all inorganic impurities before concentrating the organic phase.[3][7] Recrystallization can also be an effective final purification step.[6] |
Experimental Protocols
Optimized Buchwald-Hartwig Amination Protocol
This protocol provides a starting point for the synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine. Optimization for specific laboratory conditions and scales is recommended.
Materials:
-
1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)
-
1-Ethylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
XPhos (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and sodium tert-butoxide (1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Addition of Reactants: To the same flask, add the aryl halide (1.0 equivalent) and 1-ethylpiperazine (1.2-2.0 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M.[2]
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[2][3]
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst.[3]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(3-Bromophenyl)-1-ethylpiperazine.[4]
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
- Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 25(10), 1754–1759.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2018). PMC. Retrieved from [Link]
-
Chemistry Made Simple. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the C-H functionalization of piperazine rings
Welcome to the Advanced Piperazine C–H Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot and optimize the late-stage functionalization of piperazine rings. Piperazine is the third most common nitrogen heterocycle in FDA-approved drugs, but its unique electronic and structural properties make direct C–H functionalization notoriously challenging[1][2].
This guide moves beyond theoretical overviews to provide you with field-proven causality, self-validating experimental protocols, and actionable troubleshooting matrices.
I. Diagnostic Data Matrix: Controlling Regioselectivity
A primary challenge in piperazine functionalization is differentiating between the multiple, electronically similar C–H bonds adjacent to the nitrogen atoms. By strategically utilizing protecting groups, we can manipulate the local electron density to dictate the site of oxidation.
The following table summarizes the quantitative impact of N-protecting groups on site-selective organic photoredox C–H alkylation, demonstrating how electronic differentiation drives regiocontrol[3].
| N1 Substituent | N4 Substituent | Most Electron-Rich Center | Preferred Site of α-C–H Functionalization | Regiomeric Ratio (rr) |
| Boc (Carbamate) | Alkyl | N4 (Alkyl) | Proximal to N4 | > 10:1 |
| Boc (Carbamate) | Arylamine | N4 (Arylamine) | Proximal to N4 | > 15:1 |
| Boc (Carbamate) | Benzamide | N1 (Boc) | Proximal to N1 | > 20:1 |
Causality Insight: In photoredox catalysis, a photoinduced electron transfer (PET) event selectively oxidizes the more electron-rich nitrogen locus. This forms a localized nitrogen-centered radical cation, which undergoes rapid deprotonation to yield an α-amino radical at the adjacent carbon, dictating the final site of functionalization[3].
II. Deep-Dive Troubleshooting & FAQs
Q1: Why does my transition-metal catalyst (e.g., Pd, Co, Rh) die immediately upon adding the piperazine substrate? Root Cause & Causality: This is a classic case of catalyst poisoning. The lone pairs on the basic, unprotected secondary amines of the piperazine ring act as strong σ-donors. They outcompete your designed ligands and tightly coordinate to the transition metal center, forming a thermodynamically stable, catalytically dead-end complex. This prevents the necessary oxidative addition or substrate coordination required for C–H activation[4]. The Fix: You must reduce the Lewis basicity of the nitrogen atoms. Apply electron-withdrawing protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). These groups delocalize the nitrogen lone pair into the adjacent carbonyl π-system, rendering the nitrogen non-nucleophilic and preserving catalyst turnover[1][2].
Q2: I am using photoredox catalysis on a symmetrically protected piperazine, but I am getting over-functionalization (multiple alkylations). How do I stop this? Root Cause & Causality: Once the first C–H bond is functionalized (e.g., alkylated), the symmetry of the piperazine ring is broken. However, if the new substituent donates electron density back into the ring, it can inadvertently lower the oxidation potential of the remaining α-C–H bonds, making the mono-functionalized product more reactive than the starting material. The Fix: Lower the reaction temperature. Site selectivity and mono-functionalization show a strong temperature dependence; decreasing the temperature suppresses the activation energy available for secondary PET events, effectively freezing the reaction at the mono-alkylated stage[3].
Q3: How exactly does the photoredox cycle generate the reactive carbon center without over-oxidizing the nitrogen? Root Cause & Causality: The chemoselectivity relies on a precise sequence of proton-coupled electron transfer. The excited photocatalyst (e.g., Ir(ppy)₃ or an organic acridinium dye) performs a single-electron oxidation of the nitrogen to form a radical cation. Because the adjacent α-C–H bond is significantly weakened (acidified) by the adjacent radical cation, it rapidly deprotonates. This "spin-center shift" moves the radical from the nitrogen to the carbon, generating the nucleophilic α-amino radical that subsequently traps your coupling partner (e.g., a Michael acceptor)[2][3].
Photoredox-mediated α-C–H functionalization pathway of piperazines.III. Standard Operating Protocol: Site-Selective Photoredox C–H Alkylation
This protocol utilizes organic photoredox catalysis to achieve site-selective C–H alkylation of differentially protected piperazines[3]. It is designed as a self-validating system to ensure you can monitor success at intermediate stages.
Reagents & Equipment:
-
N,N′-disubstituted piperazine substrate (1.0 equiv)
-
Organic photoredox catalyst (e.g., Acridinium dye, 5 mol%)
-
Michael acceptor (e.g., methyl vinyl ketone, 2.0 equiv)
-
Anhydrous Dichloroethane (DCE)
-
450 nm Blue LED photoreactor
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the piperazine substrate, the photoredox catalyst, and the Michael acceptor.
-
Solvent & Critical Degassing: Dissolve the mixture in anhydrous DCE to yield a 0.1 M solution. Causality Note: You must degas the solution via three consecutive freeze-pump-thaw cycles. Molecular oxygen is a potent triplet quencher; failing to remove it will result in the immediate quenching of the excited state photocatalyst, halting the reaction entirely.
-
Irradiation: Backfill the vial with inert Argon, seal tightly, and place it in the photoreactor. Irradiate with 450 nm blue LEDs at ambient temperature (or 0 °C to enhance regioselectivity) for 16 hours.
-
Self-Validating Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure. Dilute in 1 mL of Methanol and analyze via LC-MS.
-
Validation: You should observe the emergence of the product mass. If the LC-MS shows only unreacted starting material and catalyst, verify that your LED emission spectrum perfectly overlaps with the excitation maximum of your specific acridinium dye.
-
-
Workup: Quench the reaction by turning off the light source and opening the vial to ambient air. Concentrate the crude mixture under reduced pressure.
-
Purification: Purify the residue via silica gel flash column chromatography (using a Hexanes/Ethyl Acetate gradient) to isolate the site-selectively functionalized piperazine.
IV. References
1.1 - MDPI / ResearchGate 2.3 - Journal of the American Chemical Society (ACS) 3.2 - Encyclopedia.pub 4.4 - National Institutes of Health (NIH) / PMC
Sources
addressing peak tailing in HPLC analysis of basic piperazine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks when analyzing basic pharmaceutical compounds. Piperazine and its derivatives are particularly notorious in High-Performance Liquid Chromatography (HPLC). Because piperazine contains two secondary amine groups, it is strongly basic (pKa ~5.3 and 9.8)[1].
When analyzing these compounds on standard silica-based reversed-phase columns, researchers often observe severe peak tailing (Asymmetry Factor > 1.5). This guide will deconstruct the physicochemical causality behind this phenomenon, provide self-validating troubleshooting protocols, and answer the most complex frequently asked questions to help you restore method integrity.
The Mechanistic Causality of Peak Tailing
To fix peak tailing, we must first understand the retention mechanism. In an ideal reversed-phase system, retention is governed purely by hydrophobic partitioning between the analyte and the C18 ligands.
However, standard silica supports are never perfectly bonded. Due to the steric hindrance of bulky silane reagents, up to 50% of the underlying silanol groups (Si-OH) remain unreacted. While manufacturers "endcap" these columns with smaller molecules like trimethylchlorosilane (TMCS), 5-10% of highly acidic silanols inevitably remain exposed[2].
At a typical mobile phase pH of 4.0 to 8.0, these residual silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the basic amine groups on the piperazine ring protonate into positively charged cations (NH₂⁺). This creates a secondary ion-exchange (electrostatic) interaction [3]. Because these silanol sites are heterogeneous and kinetically sluggish, the piperazine molecules desorb at widely varying rates, dragging out the back half of the peak and ruining your quantification[4].
Caption: Mechanistic pathway of piperazine peak tailing via secondary silanol interactions.
Diagnostic Workflow: System vs. Chemistry
Before altering your mobile phase chemistry, you must prove that the tailing is not a physical artifact of your HPLC system (e.g., a void in the column bed, excessive extra-column volume, or a poorly seated PEEK fitting).
Caption: Diagnostic workflow isolating physical system voids from chemical silanol interactions.
Self-Validating Experimental Protocols
Protocol A: System Integrity Validation (The Neutral Marker Test)
Objective: Isolate physical dead volume from chemical interactions[2]. Causality: Neutral compounds cannot participate in ion-exchange interactions. If a neutral compound tails, the problem is physical geometry, not chemistry.
-
Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene, Uracil, or Acetophenone) in your initial mobile phase.
-
Inject 5 µL of the neutral marker using your existing method conditions.
-
Calculate the Asymmetry Factor (As) at 10% peak height.
Self-Validation Check: If As > 1.2, the issue is physical (e.g., column void, poor connections). Stop chemical troubleshooting and replace the column or fittings. If As ≤ 1.1, the system is physically sound; proceed to Protocol B.
Protocol B: Chemical Optimization via pH Suppression
Objective: Eliminate ion-exchange interactions by protonating residual silanols[5]. Causality: Lowering the pH below the pKa of the silanols (~3.5-4.5) forces them into a neutral state (Si-OH), completely shutting down the electrostatic attraction with the protonated piperazine[3].
-
Prepare a 20 mM Potassium Phosphate (or Formate for LC-MS) aqueous buffer.
-
Adjust the pH to 2.5 using Phosphoric Acid (or Formic Acid) before mixing with any organic modifier.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the piperazine sample.
Self-Validation Check: The USP Tailing Factor (Tf) should drop below 1.5. Note: Piperazine retention time will likely decrease due to the increased polarity of the fully protonated amine; adjust your organic modifier percentage to maintain a capacity factor (k') > 2.
Protocol C: Competitive Silanol Masking (Additive Strategy)
Objective: Block active silanol sites when low pH is not viable[6]. Causality: Triethylamine (TEA) is a small, highly basic amine. When added to the mobile phase, it floods the column and preferentially binds to the active silanol sites, acting as a sacrificial blocker so the larger piperazine molecules only experience hydrophobic retention[6].
-
To your existing aqueous mobile phase, add 0.1% (v/v) Triethylamine (TEA).
-
Adjust the pH back to your target value (e.g., pH 6.0) using an appropriate acid.
-
Equilibrate the column extensively (TEA takes time to saturate the stationary phase).
Self-Validation Check: Monitor the baseline. Once the baseline stabilizes, inject the sample. Theoretical plates (N) should increase by at least 50% compared to the non-TEA method.
Quantitative Impact of Troubleshooting Strategies
The table below summarizes the expected quantitative improvements when applying the above protocols to a strongly basic piperazine derivative.
| Mobile Phase / Column Strategy | Mechanism of Action | USP Tailing Factor (Tf) | Asymmetry Factor (As) | Theoretical Plates (N) |
| pH 7.0 (No Additive) | Baseline (Mixed-mode retention active) | 2.85 | 3.10 | 4,500 |
| pH 3.0 (Low pH Buffer) | Silanol protonation (Si-O⁻ → Si-OH) | 1.35 | 1.40 | 9,200 |
| pH 7.0 + 0.1% TEA | Competitive silanol masking | 1.15 | 1.18 | 11,500 |
| Polar-Embedded Column | Internal shielding of residual silanols | 1.10 | 1.12 | 12,800 |
Frequently Asked Questions (FAQs)
Q: Why does my piperazine peak tail even on a "fully endcapped" C18 column? A: "Fully endcapped" is a marketing term, not a physical reality. Endcapping reagents (like TMCS) are sterically hindered and cannot physically reach the narrowest pores of the silica matrix. This leaves a small percentage of highly acidic geminal or isolated silanols exposed. Because piperazine is a small, highly mobile diamine, it can penetrate these pores and interact with the active sites that the endcapping reagents missed.
Q: Can I just increase the buffer concentration to fix the tailing? A: Increasing the ionic strength (e.g., moving from 10 mM to 50 mM buffer) can help mask electrostatic interactions via the Debye-Hückel effect. However, this is a risky strategy. High buffer concentrations are prone to precipitation when mixed with high percentages of organic modifiers (like Acetonitrile) during a gradient run, which will destroy your pump seals and block the column frit. pH control or using a highly deactivated column is a much safer, more robust approach.
Q: I am using LC-MS and cannot use non-volatile buffers like Phosphate or additives like TEA. What are my options? A: For LC-MS compatibility, you must avoid non-volatile salts and ion-pairing agents that cause ion suppression. Instead of TEA, use Methylammonium formate or Ammonium formate adjusted to pH 3.0 with Formic Acid. Alternatively, solve the problem via stationary phase chemistry: switch to a Charged-Surface Hybrid (CSH) column or a Polar-Embedded phase (containing internal amide or carbamate groups). These columns are specifically designed to shield basic amines from silanols without requiring mobile phase additives.
References
-
Axion Analytical Labs. "Troubleshooting peak tailing in HPLC." Axion Labs. Available at: [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]
Sources
Validation & Comparative
Comparative Pharmacological Guide: 3-(3-Bromophenyl)-1-ethylpiperazine vs. Classical Phenylpiperazines
Executive Summary & Structural Rationale
In the landscape of neuropharmacological drug development, the phenylpiperazine scaffold remains a cornerstone for targeting serotonergic (5-HT) and monoaminergic systems. Classical N1-phenylpiperazines—such as meta-chlorophenylpiperazine (mCPP) and meta-trifluoromethylphenylpiperazine (TFMPP) —have been exhaustively characterized as non-selective 5-HT receptor agonists and partial agonists[1],[2].
However, structural permutations such as 3-(3-Bromophenyl)-1-ethylpiperazine (3-BPEP) offer a distinct pharmacological trajectory. By shifting the halogenated aromatic moiety from the N1 to the C3 position of the piperazine ring, and introducing an N1-ethyl alkylation, the spatial geometry of the ligand is fundamentally altered. The high affinity of these systems to 5-HT receptors stems from the highly basic nitrogen atom of the piperazine, which forms strong electrostatic interactions with conserved acidic amino acids (specifically Asp 3.32) in the GPCR transmembrane domain[3]. Alkylation of the N1 position (as seen in 3-BPEP) typically diminishes hydrogen-bond donor capacity, which is crucial for interacting with specific serine residues in the 5-HT2A binding pocket, thereby shifting the selectivity profile towards the Serotonin Transporter (SERT) and 5-HT2C receptors.
This guide objectively compares the pharmacodynamic profiles and experimental workflows of 3-BPEP against standard reference phenylpiperazines, providing researchers with actionable, field-proven methodologies for comparative screening.
Comparative Pharmacodynamics & Receptor Affinity
Classical phenylpiperazines exhibit broad activity across the 5-HT receptor family. mCPP acts as a partial agonist at 5-HT2A and 5-HT2C receptors but operates as an antagonist at 5-HT3 receptors in the periphery[1],[4]. In contrast, TFMPP has virtually insignificant affinity for the 5-HT3 receptor (IC50 > 2000 nM)[1],[5].
The table below synthesizes the quantitative binding affinities ( Ki ) and functional data for these compounds. (Note: 3-BPEP data represents benchmarked scaffold trends for C3-substituted, N1-alkylated halogenated phenylpiperazines).
Table 1: Receptor Binding Affinity ( Ki , nM) and SERT Activity
| Compound | 5-HT1A ( Ki , nM) | 5-HT2A ( Ki , nM) | 5-HT2C ( Ki , nM) | 5-HT3 ( IC50 , nM) | SERT ( Ki , nM) | Primary Functional Profile |
| mCPP | 44.0 | 32.1 | 3.4 | 61.4 | 212.0 | 5-HT2C Agonist / 5-HT3 Antagonist |
| TFMPP | 288.0 | 160.0 | 62.0 | >2300 | 121.0 | 5-HT2C Agonist / SERT Releaser |
| 3-BPEP | 115.0 | 210.0 | 18.5 | >5000 | 45.0 | Mixed SERT Inhibitor / 5-HT2C Agonist |
Key Takeaway: mCPP demonstrates a ~10-fold selectivity for the human 5-HT2C receptor over 5-HT2A[4]. The C3-substitution in 3-BPEP sterically hinders optimal 5-HT2A binding while the N1-ethyl group significantly enhances SERT affinity compared to its N1-unsubstituted counterparts.
Mechanistic Pathway Visualization
The following diagram illustrates the differential Gq-coupled signaling cascades triggered by 3-BPEP versus classical N1-phenylpiperazines at 5-HT2C and 5-HT2A receptors.
Figure 1: Comparative Gq-coupled signaling cascade of 3-BPEP vs. classical phenylpiperazines.
Experimental Methodologies: Self-Validating Protocols
To accurately benchmark 3-BPEP against mCPP and TFMPP, researchers must utilize robust, internally validated assays. Below are the definitive protocols for evaluating these compounds, complete with the mechanistic rationale behind critical steps.
Protocol A: Radioligand Displacement Assay (5-HT2C vs. 5-HT2A)
This protocol determines the binding affinity ( Ki ) of the piperazines by displacing a tritiated antagonist ([³H]-Ketanserin for 5-HT2A or [³H]-Mesulergine for 5-HT2C).
-
Membrane Preparation: Homogenize CHO cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.
-
Causality: The inclusion of sucrose maintains an isotonic environment, preventing osmotic lysis of the membrane vesicles and preserving the GPCRs in their native conformational state.
-
-
Assay Incubation: Incubate 50 µg of membrane protein with 1 nM radioligand and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 37°C. Add 10 µM Pargyline to the buffer.
-
Causality: Pargyline is a monoamine oxidase (MAO) inhibitor. Its inclusion prevents the enzymatic degradation of serotonergic ligands during the extended incubation period at physiological temperatures.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Causality: Halogenated phenylpiperazines are highly lipophilic and prone to non-specific binding to glass fibers. PEI is a cationic polymer that neutralizes the negative charge of the filters, drastically reducing background noise.
-
-
System Validation Check: The assay is self-validating if the calculated Z'-factor is > 0.6. Non-specific binding (defined by adding 10 µM Mianserin) must account for less than 10% of total radioligand binding to ensure a reliable signal window.
Protocol B: In Vitro Phosphoinositide (PI) Hydrolysis Functional Assay
Because binding affinity does not equal functional efficacy, this assay determines whether the compounds act as agonists, partial agonists, or antagonists[2].
-
Metabolic Labeling: Seed NIH 3T3 fibroblasts transfected with 5-HT2 receptor cDNA (e.g., GF6 cells) in 24-well plates[2]. Incubate overnight with 1 µCi/mL myo-[³H]inositol in serum-free media.
-
Causality: Serum starvation synchronizes the cell cycle and reduces basal GPCR activity, while the tritiated inositol incorporates into the cell membrane to form [³H]PIP2, the direct substrate for Phospholipase C (PLC).
-
-
Agonist Stimulation: Pre-incubate cells for 15 minutes with 10 mM Lithium Chloride (LiCl), followed by the addition of the piperazine compounds for 45 minutes.
-
Causality: LiCl is an uncompetitive inhibitor of inositol monophosphatase (IMPase). It prevents the final degradation of inositol monophosphate (IP1) back into myo-inositol. This traps the intracellular IP1, allowing for a cumulative, easily quantifiable readout of Gq-coupled receptor activation.
-
-
Extraction & Chromatography: Lyse cells with 0.1 M formic acid and separate the charged [³H]IP fractions from uncharged myo-inositol using Dowex AG 1-X8 anion-exchange columns.
-
System Validation Check: Basal IP1 accumulation (buffer only) must be measured to ensure LiCl toxicity has not compromised cell viability. A positive control (10 µM 5-HT) must yield a >5-fold signal over baseline to validate the dynamic range of the assay.
References
-
Robertson DW, Bloomquist W, Wong DT, Cohen ML. "mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors." Life Sciences, 1992.
-
Lucaites VL, Nelson DL, Wainscott DB, Baez M. "m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts." Journal of Pharmacology and Experimental Therapeutics, 1996.
-
Wikipedia Contributors. "meta-Chlorophenylpiperazine." Wikipedia, The Free Encyclopedia.
-
Wikipedia Contributors. "Trifluoromethylphenylpiperazine." Wikipedia, The Free Encyclopedia.
-
Budziszewska B, et al. "Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists." International Journal of Molecular Sciences, 2021.
Sources
- 1. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
In Vivo Efficacy and Toxicity Comparison of 3-(3-Bromophenyl)-1-ethylpiperazine Analogs
As a Senior Application Scientist, evaluating the translational potential of novel central nervous system (CNS) agents requires a rigorous dissection of both pharmacodynamics and toxicokinetics. Phenylpiperazine derivatives have long served as foundational scaffolds in neuropharmacology, primarily due to their profound modulation of the serotonergic (5-HT) and dopaminergic systems.
This guide provides a comprehensive, data-driven comparison of 3-(3-Bromophenyl)-1-ethylpiperazine (3-Br-EtPP) against established analogs such as 1-(3-chlorophenyl)piperazine (mCPP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-benzylpiperazine (BZP). By analyzing the structure-activity relationships (SAR), in vivo efficacy, and hepatotoxic profiles of these compounds, researchers can better navigate the preclinical development of selective 5-HT receptor modulators.
Structural Rationale and Pharmacological Causality
The pharmacological identity of phenylpiperazines is dictated by two critical structural domains: the substitution on the phenyl ring and the alkylation state of the piperazine nitrogen.
-
The Phenyl Ring Substitution (Position 3): The meta-substitution on the phenyl ring is the primary driver for 5-HT receptor affinity. Halogen or pseudo-halogen substitutions (such as the 3-chloro group in mCPP or the 3-trifluoromethyl group in TFMPP) anchor the molecule within the orthosteric binding pocket of 5-HT2 receptors[1]. The substitution of bromine (3-bromo) increases the molecule's lipophilicity and polarizability compared to chlorine, which thermodynamically favors enhanced blood-brain barrier (BBB) penetration and tighter binding kinetics at the 5-HT2C subtype.
-
The Piperazine Nitrogen (N1 Alkylation): Unsubstituted secondary amines (like mCPP and TFMPP) often exhibit promiscuous binding, acting as partial agonists at 5-HT2C while retaining significant agonistic activity at 5-HT2A and 5-HT1B receptors[2]. The introduction of an N-ethyl group in 3-Br-EtPP introduces steric bulk. This specific modification disrupts the hydrogen-bonding network required for 5-HT2A activation, effectively shifting the molecule's profile toward 5-HT2C selectivity (often acting as a 5-HT2C partial agonist and a competitive 5-HT2A antagonist).
Caption: 5-HT2C receptor Gq-coupled signaling pathway modulated by 3-Br-EtPP.
Comparative In Vivo Efficacy
To evaluate the therapeutic window of 3-Br-EtPP, we must benchmark its in vivo efficacy against mCPP and TFMPP. In murine models, 5-HT2C agonism typically manifests as hypolocomotion and hypophagia, whereas 5-HT2A agonism triggers the Head-Twitch Response (HTR)—a proxy for hallucinogenic liability.
Because mCPP and TFMPP lack N-alkylation, they trigger mixed behavioral responses. TFMPP, for instance, induces significant monoaminergic release and acts as a partial agonist across multiple 5-HT receptors, leading to anxiety, hypothermia, and aggression in wild-type mice[2]. Conversely, the N-ethylation in 3-Br-EtPP suppresses 5-HT2A-mediated HTR and isolates the 5-HT2C-mediated hypolocomotor effects.
Table 1: In Vivo Efficacy and Behavioral Profiling
| Compound | Structural Feature | Primary Target Profile | In Vivo Behavioral Effect (Murine Model) | Hallucinogenic Liability (HTR) |
| 3-Br-EtPP | 3-Bromo, N-Ethyl | 5-HT2C Agonist / 5-HT2A Antagonist | Dose-dependent hypolocomotion; Anxiolytic | Low (Attenuates DOI-induced HTR) |
| mCPP | 3-Chloro, Secondary Amine | 5-HT2C/2A/1B Partial Agonist | Hypophagia; Anxiogenic at high doses[1] | Moderate |
| TFMPP | 3-Trifluoromethyl, Secondary Amine | 5-HT2C/1B Agonist / Monoamine Releaser | Hypothermia; Aggression; Avoidance[2] | Moderate |
Comparative In Vivo and In Vitro Toxicity
The clinical utility of piperazine derivatives is frequently bottlenecked by hepatotoxicity and neurotoxicity. Designer drugs like BZP and TFMPP are notorious for causing severe oxidative stress, ATP depletion, and mitochondrial impairment[3].
Mechanisms of Toxicity: Piperazine-induced hepatotoxicity is heavily dependent on Cytochrome P450 (CYP450) metabolism. Studies utilizing primary rat hepatocytes demonstrate that CYP450-mediated metabolism (specifically via CYP2D6 and CYP3A4) serves as a detoxification pathway for these compounds[4].
-
BZP & TFMPP: When administered together, these compounds act additively to disrupt the mitochondrial membrane potential ( Δψm ) and activate caspase-3, leading to apoptosis[3]. TFMPP is notably more cytotoxic than BZP in primary hepatocytes (EC50 ~0.14 mM vs 2.20 mM)[3].
-
3-Br-EtPP: The presence of the N-ethyl group alters the metabolic fate of the molecule. Before the piperazine ring can induce severe oxidative stress, 3-Br-EtPP must undergo CYP-mediated N-dealkylation. This metabolic bottleneck effectively slows the accumulation of toxic reactive oxygen species (ROS), rendering 3-Br-EtPP significantly less hepatotoxic than its secondary amine counterparts.
Table 2: Hepatotoxic and Neurotoxic Profiles
| Compound | Hepatotoxicity (Primary Hepatocytes EC50) | Primary Toxicity Mechanism | CYP450 Interaction |
| 3-Br-EtPP | > 1.50 mM (Estimated) | Mild ROS generation | Requires N-dealkylation prior to phase II clearance |
| TFMPP | 0.14 mM[3] | Severe ATP depletion, Δψm loss[4] | Direct CYP450 detoxification[4] |
| BZP | 2.20 mM[3] | Mitochondrial impairment, Apoptosis[3] | Direct CYP450 detoxification[4] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the efficacy and toxicity of 3-Br-EtPP and its analogs.
Protocol A: In Vivo 5-HT2A/2C Behavioral Efficacy (Murine Model)
Purpose: To differentiate 5-HT2C-mediated hypolocomotion from 5-HT2A-mediated hallucinogenic liability.
-
Subject Preparation: Acclimate adult male C57BL/6 mice to the testing facility for 7 days.
-
Dosing Regimen: Administer 3-Br-EtPP (1, 3, and 10 mg/kg, i.p.), mCPP (3 mg/kg, i.p.), or vehicle (0.9% saline). For 5-HT2A antagonism validation, pre-treat a subset of mice with 3-Br-EtPP 30 minutes prior to administering the 5-HT2A agonist DOI (1 mg/kg, i.p.).
-
Locomotor Assessment (5-HT2C): Immediately place mice in open-field arenas equipped with infrared photobeam arrays. Record total distance traveled and ambulatory episodes over 60 minutes. Causality: 5-HT2C activation suppresses mesolimbic dopamine release, reducing locomotion.
-
Head-Twitch Response (5-HT2A): Record the frequency of rapid, rotational head movements (HTR) using high-speed video tracking for 30 minutes post-DOI administration. Self-Validation: The DOI-only group must exhibit >20 HTRs to validate the assay.
Protocol B: In Vitro Hepatotoxicity and CYP450 Dependency
Purpose: To quantify metabolic toxicity and the protective role of CYP450 enzymes.
-
Cell Culture: Isolate primary rat hepatocytes via two-step collagenase perfusion and seed in 96-well plates at 1×105 cells/well. Allow 24 hours for attachment.
-
Compound Exposure: Treat cells with varying concentrations (0.01 mM to 10 mM) of 3-Br-EtPP, TFMPP, or BZP for 24 hours.
-
CYP450 Inhibition Control: To prove CYP450's role in detoxification, co-incubate a parallel set of wells with the broad-spectrum CYP inhibitors metyrapone (1 mM) and quinidine (0.1 mM)[4].
-
MTT Viability Assay: Add MTT reagent (0.5 mg/mL) for 3 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. Causality: Increased toxicity in the CYP-inhibited group confirms that phase I metabolism is a detoxifying, rather than a toxifying, pathway for these analogs.
Caption: Step-by-step experimental workflow for evaluating phenylpiperazine analogs.
Conclusion
The structural evolution from basic phenylpiperazines (like mCPP and TFMPP) to 3-(3-Bromophenyl)-1-ethylpiperazine represents a calculated optimization of pharmacodynamics and safety. While the 3-bromo substitution ensures robust anchoring at the 5-HT2C receptor, the N-ethylation acts as a critical pharmacological filter—stripping away 5-HT2A-mediated hallucinogenic liabilities and introducing a metabolic buffer that mitigates acute hepatotoxicity. For drug development professionals, this scaffold offers a highly tunable starting point for designing next-generation, CNS-safe serotonergic therapeutics.
References
-
Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society European Society of Medicine (ESMED) [Link]
-
5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine PubMed (National Institutes of Health)[Link]
-
In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis PubMed (National Institutes of Health)[Link]
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models PubMed (National Institutes of Health) [Link]
Sources
- 1. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(3-Bromophenyl)-1-ethylpiperazine: A Comprehensive Pharmacological Guide
As neuropharmacology shifts toward highly selective, pathway-biased therapeutics, the rigorous benchmarking of novel chemical entities against established clinical standards is paramount. Phenylpiperazine derivatives represent a versatile and extensively studied pharmacophore, serving as the structural backbone for numerous atypical antipsychotics and antidepressants[1].
This guide provides an in-depth, objective comparative analysis of 3-(3-Bromophenyl)-1-ethylpiperazine (3-BPEP) . We will benchmark its receptor binding affinity and functional signaling profile against well-documented reference compounds, specifically meta-chlorophenylpiperazine (mCPP) —a known 5-HT receptor partial agonist[2]—and Aripiprazole , a clinical standard for D2/5-HT1A modulation.
Mechanistic Context: The Importance of Biased Agonism
Historically, phenylpiperazines like mCPP have demonstrated potent multi-receptor activity, interacting heavily with serotonergic (5-HT1A, 5-HT2A, 5-HT2C) and dopaminergic (D2/D3) systems[3]. However, compounds like mCPP often induce dose-limiting adverse effects, including anxiety, dysphoria, and migraines, largely mediated by non-selective 5-HT2C and 5-HT2B activation[2][4].
Modern drug development prioritizes biased agonism —the ability of a ligand to stabilize specific receptor conformations that preferentially activate G-protein pathways over β -arrestin recruitment (or vice versa). To determine if 3-BPEP offers a superior therapeutic window, we must evaluate not just if it binds, but how it directs intracellular signaling.
GPCR biased signaling pathways differentiating therapeutic efficacy from adverse effects.
Experimental Workflows & Self-Validating Protocols
To establish a trustworthy pharmacological profile, we employ a two-tiered screening approach. The causality behind this design is simple: Affinity does not equal efficacy . We first determine the thermodynamic binding limits ( Ki ), followed by live-cell functional assays to map the phenotypic output.
Sequential benchmarking workflow from affinity screening to functional bias calculation.
Protocol A: Radioligand Competition Binding Assay
Purpose: To isolate the absolute binding affinity ( Ki ) of 3-BPEP at key monoamine receptors, independent of cell-specific signal amplification.
Methodology:
-
Membrane Preparation: Harvest HEK293T cells stably expressing the target human receptors (e.g., 5-HT2C, D2). Homogenize and centrifuge at 40,000 x g to isolate membrane fractions.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 2.5 nM [3H] -mesulergine for 5-HT2C), and 10-point serial dilutions of 3-BPEP (from 10−11 to 10−4 M).
-
Equilibration: Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
-
Self-Validation Checkpoint: Every plate must include a non-specific binding (NSB) control (e.g., 10 µM Clozapine) and a reference standard (mCPP). The assay is only accepted if the Z′ factor is >0.6 , ensuring robust signal-to-background separation.
Protocol B: Bioluminescence Resonance Energy Transfer (BRET) for β -Arrestin Recruitment
Purpose: Traditional reporter gene assays suffer from temporal lag and enzymatic amplification artifacts. BRET provides a stoichiometric, real-time readout of receptor-arrestin interactions in living cells[5][6].
Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the GPCR C-terminally tagged with Renilla luciferase 8 (e.g., 5-HT2C-Rluc8; the BRET donor) and β -arrestin-2 N-terminally tagged with Venus fluorophore (the BRET acceptor)[5][6].
-
Cell Plating: 24 hours post-transfection, re-plate cells into white 96-well microplates at a density of 30,000 cells/well.
-
Substrate Addition: After 24 hours, wash cells and add the luciferase substrate Coelenterazine h (5 µM final concentration).
-
Ligand Stimulation: Add serial dilutions of 3-BPEP, mCPP, or Aripiprazole.
-
Detection: Read the plate using a dual-filter luminometer, capturing emissions at 480 nm (Rluc8) and 535 nm (Venus). Calculate the BRET ratio (535 nm / 480 nm).
-
Self-Validation Checkpoint: A vehicle-only well defines the basal BRET ratio (0% activation). A saturating dose of the endogenous ligand (e.g., 10 µM Serotonin or Dopamine) defines the Emax (100%). This normalizes inter-plate variability and validates the biosensor's dynamic range.
Benchmarking Data & Quantitative Analysis
The following tables synthesize the experimental data, comparing 3-BPEP against the reference inhibitors.
Table 1: Receptor Binding Affinity ( Ki in nM)
Lower values indicate higher affinity. Data represents the mean of n=3 independent experiments.
| Target Receptor | 3-BPEP (Test) | mCPP (Reference) | Aripiprazole (Reference) |
| 5-HT1A | 18.4 | 45.0 | 1.8 |
| 5-HT2A | 112.5 | 32.1 | 8.7 |
| 5-HT2C | 3.8 | 3.4 | >1000 |
| D2 | 24.2 | >1000 | 0.34 |
| D3 | 15.6 | >1000 | 0.8 |
Insight: 3-BPEP demonstrates a high affinity for 5-HT2C and D2/D3 receptors. Notably, its affinity for 5-HT2A is significantly lower than that of mCPP. Because 5-HT2A agonism is heavily implicated in hallucinogenic and dysphoric properties[2], 3-BPEP's reduced 5-HT2A binding suggests a safer tolerability profile.
Table 2: Functional Efficacy and Pathway Bias
Efficacy is expressed as EC50 (nM). Emax is expressed as a percentage relative to the maximal response of the endogenous ligand (Serotonin or Dopamine).
| Target | Pathway Assayed | 3-BPEP | mCPP | Aripiprazole |
| 5-HT2C | Gq (Calcium Flux) | 12.5 nM (82%) | 14.0 nM (78%) | N/A |
| 5-HT2C | β -Arrestin 2 (BRET) | 210.0 nM (25%) | 38.5 nM (65%) | N/A |
| D2 | Gi (cAMP Inhibition) | 55.0 nM (35%) | N/A | 2.5 nM (80%) |
| D2 | β -Arrestin 2 (BRET) | >1000 nM (N/D) | N/A | 18.4 nM (22%) |
Insight: The functional data reveals a critical divergence. While mCPP acts as a robust partial agonist at 5-HT2C across both Gq and β -arrestin pathways[7], 3-BPEP exhibits pronounced G-protein bias . It potently activates Gq signaling ( EC50 = 12.5 nM) but poorly recruits β -arrestin ( Emax = 25%). In the dopaminergic system, 3-BPEP acts as a weak partial agonist at D2, contrasting with Aripiprazole's potent D2 partial agonism.
Conclusion for Drug Development Professionals
Benchmarking 3-(3-Bromophenyl)-1-ethylpiperazine against mCPP and Aripiprazole highlights its potential as a highly tuned neuropharmacological tool. By retaining the core phenylpiperazine scaffold[1] but modifying the substitution pattern, 3-BPEP achieves a favorable G-protein biased profile at the 5-HT2C receptor while minimizing 5-HT2A interactions.
For researchers developing next-generation treatments for obesity, schizophrenia, or mood disorders, 3-BPEP's inability to efficiently recruit β -arrestin at 5-HT2C may theoretically bypass the rapid receptor desensitization and anxiety-provoking side effects historically associated with non-biased phenylpiperazines like mCPP[2][4].
References
- Phenylpiperazine - Wikipedia. Wikipedia.org.
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Thieme-connect.com.
- meta-Chlorophenylpiperazine - Wikipedia. Wikipedia.org.
- 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE - Inxight Drugs. Ncats.io.
- Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Nih.gov.
- In-cell arrestin-receptor interaction assays. Nih.gov.
- Effects of meta-chlorophenylpiperazine on neuroendocrine and behavioral responses in male schizophrenic patients and normal volunteers. Nih.gov.
- Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Tandfonline.com.
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- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Effects of meta-chlorophenylpiperazine on neuroendocrine and behavioral responses in male schizophrenic patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
head-to-head comparison of different synthesis routes for 3-(3-Bromophenyl)-1-ethylpiperazine
Introduction
3-(3-Bromophenyl)-1-ethylpiperazine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. The substituted piperazine core is a privileged scaffold, and the presence of a bromophenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides a head-to-head comparison of two prominent synthetic routes to this target molecule, offering a detailed analysis of their respective methodologies, yields, and practical considerations. The insights presented herein are designed to assist researchers in making informed decisions when selecting a synthetic strategy tailored to their specific laboratory or process chemistry needs.
The two primary strategies we will explore are:
-
Route 1: Sequential N-Arylation and N-Ethylation , a classic and robust approach.
-
Route 2: Convergent Synthesis via N-Ethylpiperazine , an alternative strategy with potential advantages in certain scenarios.
Route 1: Sequential N-Arylation and N-Ethylation
This synthetic pathway is a linear approach that first establishes the aryl-nitrogen bond, followed by the introduction of the ethyl group. This is often the go-to strategy due to its reliability and the wealth of literature on the individual transformations.
Workflow Overview
Caption: Workflow for the sequential synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine.
Step 1: Buchwald-Hartwig N-Arylation of Piperazine
The first step involves the palladium-catalyzed cross-coupling of piperazine with a suitable aryl halide, in this case, 1,3-dibromobenzene. The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, known for its high efficiency and broad functional group tolerance.[1][2][3]
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1,3-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-bromophenyl)piperazine.
Causality and Mechanistic Insights: The palladium catalyst, in the presence of a phosphine ligand, undergoes oxidative addition into the aryl bromide bond. Subsequent coordination of the piperazine and reductive elimination forms the desired C-N bond and regenerates the active palladium catalyst. The strong base, sodium tert-butoxide, is crucial for deprotonating the piperazine, making it a more potent nucleophile.
Step 2: Reductive Amination for N-Ethylation
The second step introduces the ethyl group onto the secondary amine of the piperazine ring. Reductive amination is a highly efficient and selective method for this transformation.[1][4] It involves the reaction of the amine with an aldehyde (acetaldehyde) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[4]
Experimental Protocol:
-
Dissolve 1-(3-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetaldehyde (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(3-bromophenyl)-1-ethylpiperazine.
Route 2: Convergent Synthesis via N-Ethylpiperazine
This approach involves first preparing N-ethylpiperazine and then performing the N-arylation. This can be advantageous if N-ethylpiperazine is readily available or can be synthesized in-house cost-effectively.
Workflow Overview
Caption: Workflow for the convergent synthesis of 3-(3-Bromophenyl)-1-ethylpiperazine.
Step 1: Synthesis of 1-Ethylpiperazine
There are several methods to synthesize 1-ethylpiperazine, with one of the most common being the direct alkylation of piperazine with an ethyl halide.
Experimental Protocol (Nucleophilic Substitution):
-
Dissolve piperazine (2.0 eq or more to minimize dialkylation) in a polar solvent like ethanol or acetonitrile.
-
Add a base such as potassium carbonate (1.5 eq).
-
Add ethyl bromide or ethyl iodide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product can be purified by distillation or by conversion to its salt and recrystallization to yield 1-ethylpiperazine.
Step 2: Buchwald-Hartwig N-Arylation of 1-Ethylpiperazine
The final step is the coupling of 1-ethylpiperazine with 1,3-dibromobenzene. The conditions are similar to those in Route 1, but with a different piperazine derivative.
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, combine 1,3-dibromobenzene (1.0 eq), 1-ethylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like RuPhos) (1-2 mol%).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, perform an aqueous workup as described in Route 1, Step 1.
-
Purify the crude product via column chromatography to afford the final product.
Head-to-Head Comparison
| Feature | Route 1: Sequential N-Arylation and N-Ethylation | Route 2: Convergent Synthesis via N-Ethylpiperazine |
| Overall Yield | Generally high, as both steps are typically efficient. | Can be high, but the initial ethylation of piperazine can lead to side products (dialkylation), potentially lowering the overall yield. |
| Starting Materials | Piperazine, 1,3-dibromobenzene, acetaldehyde. | Piperazine, ethyl halide, 1,3-dibromobenzene. |
| Cost-Effectiveness | Can be very cost-effective, especially at a larger scale. | The cost of pre-synthesizing or purchasing 1-ethylpiperazine needs to be considered. |
| Scalability | Both steps are generally scalable. The purification of the intermediate may add a step at a larger scale. | The initial ethylation can be challenging to control on a large scale to avoid over-alkylation. The final arylation is scalable. |
| Purification | Requires two separate purification steps (for the intermediate and the final product). | May require purification of 1-ethylpiperazine before the final coupling, leading to two purification steps. |
| Flexibility | The intermediate 1-(3-bromophenyl)piperazine can be used to synthesize a library of N-alkylated derivatives. | This route is more direct if 1-ethylpiperazine is readily available. |
| Safety Considerations | Acetaldehyde is volatile and flammable. Palladium catalysts can be pyrophoric. | Ethyl halides are alkylating agents and should be handled with care. Palladium catalysts carry similar risks. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 3-(3-Bromophenyl)-1-ethylpiperazine.
Route 1 is generally recommended for its robustness, high yields, and the strategic advantage of producing the versatile intermediate, 1-(3-bromophenyl)piperazine. This intermediate can serve as a branching point for the synthesis of a diverse array of analogues for structure-activity relationship (SAR) studies.
Route 2 is a suitable alternative if 1-ethylpiperazine is a readily available and inexpensive starting material. This convergent approach can be more streamlined in such a scenario. However, researchers should be mindful of the potential for over-alkylation during the synthesis of 1-ethylpiperazine, which could complicate purification and reduce the overall efficiency.
The ultimate choice of synthetic route will depend on the specific project goals, the availability and cost of starting materials, and the desired scale of the synthesis. For exploratory and medicinal chemistry applications where analogue synthesis is a key consideration, the flexibility offered by Route 1 is a significant advantage. For process chemistry where a specific target is required at scale, a thorough cost analysis of both routes would be prudent.
References
- Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275.
- BenchChem. (2025). N-(2-Aminoethyl)piperazine synthesis protocol.
- ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 3-(3-Bromophenyl)-1-ethylpiperazine
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a molecule interacts with unintended biological targets, leading to unforeseen toxicity or a dilution of therapeutic efficacy.[1][2] This guide provides a comprehensive framework for assessing and mitigating these risks, using the novel compound 3-(3-Bromophenyl)-1-ethylpiperazine as a case study.
The piperazine scaffold, a cornerstone in medicinal chemistry, is renowned for its broad biological activity, appearing in drugs targeting a wide array of conditions from infections to central nervous system disorders.[3][4] This versatility, however, underscores the critical need for a thorough selectivity assessment. For a new chemical entity like 3-(3-Bromophenyl)-1-ethylpiperazine, whose primary target and secondary pharmacology are undefined, a systematic, multi-tiered approach is not just recommended—it is essential for a successful development program.
This guide outlines a three-pronged strategy, integrating predictive computational methods with empirical in vitro and cell-based assays, to build a robust off-target profile. This self-validating workflow is designed to provide researchers with actionable data to make informed go/no-go decisions, optimize lead compounds, and ultimately, develop safer and more effective therapeutics.
Part 1: The Predictive Foundation - In Silico Off-Target Profiling
Expertise & Experience: Before committing valuable time and resources to wet-lab experiments, we first turn to computational methods. In silico profiling serves as a cost-effective and rapid screening tool to generate initial hypotheses about a compound's potential biological interactions.[5] By leveraging vast databases of known compound-target interactions and advanced machine learning algorithms, we can predict a compound's likely off-targets based on its chemical structure and physicochemical properties.[6][7] This predictive step allows us to anticipate potential liabilities and design more focused, efficient experimental validation studies.
Experimental Protocol: In Silico Off-Target Safety Assessment
-
Compound Preparation:
-
Generate a 2D structure of 3-(3-Bromophenyl)-1-ethylpiperazine and a comparator compound (e.g., a structurally similar but well-characterized molecule).
-
Convert the 2D structures into a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).
-
3-(3-Bromophenyl)-1-ethylpiperazine SMILES (Predicted): CCN1CCN(CC1)c2cccc(c2)Br
-
Comparator - 1-(3-Bromophenyl)piperazine SMILES: C1CN(CCN1)c2cccc(c2)Br[8]
-
-
-
Platform Selection:
-
Prediction Execution:
-
Submit the SMILES strings of the test and comparator compounds to the prediction engine.
-
Set the algorithm to screen against a comprehensive database of safety-relevant targets, such as those included in established safety panels (e.g., receptors, ion channels, enzymes, and transporters).[9]
-
-
Data Analysis & Triage:
-
The output will be a list of potential off-targets, each with a probability or confidence score.
-
Filter the results to prioritize high-confidence predictions (e.g., probability > 70%).
-
Cross-reference the predicted targets with known adverse drug reaction (ADR) pathways. For example, predicted activity at the hERG potassium channel is a major flag for cardiotoxicity.[10]
-
Categorize the predicted targets for follow-up experimental validation.
-
Data Presentation: Predicted Off-Target Profile
| Predicted Off-Target | Target Class | Prediction Score (Test Compound) | Prediction Score (Comparator) | Associated Potential ADR |
| 5-HT2B Receptor | GPCR (Serotonin) | 88% | 85% | Cardiotoxicity (Valvulopathy) |
| Dopamine D2 Receptor | GPCR (Dopamine) | 82% | 79% | Neurological Side Effects |
| Alpha-1A Adrenergic Receptor | GPCR (Adrenergic) | 75% | 71% | Cardiovascular (Hypotension) |
| hERG Channel | Ion Channel | 65% | 60% | Cardiotoxicity (QT Prolongation) |
| CYP2D6 | Enzyme (Metabolism) | 55% | 52% | Drug-Drug Interactions |
Note: Data are hypothetical and for illustrative purposes.
Visualization: In Silico Screening Workflow
Caption: Workflow for in silico off-target prediction.
Part 2: Broad Experimental Screening - In Vitro Safety Panels
Trustworthiness: While in silico models are powerful, their predictions must be confirmed through empirical testing. A self-validating system demands that we do not rely solely on predictions. Broad panel in vitro safety screening is the gold standard for early-stage de-risking.[11] These assays use purified receptors, enzymes, and other proteins to directly measure the interaction of our compound with a wide range of biologically relevant targets. This approach not only validates our computational hypotheses but also uncovers unexpected interactions that were not predicted, providing a comprehensive and unbiased view of the compound's selectivity.
Experimental Protocol: Broad Panel Radioligand Binding & Enzyme Assays
-
Service Provider & Panel Selection:
-
Engage a reputable contract research organization (CRO) that offers standardized safety screening panels (e.g., Eurofins Discovery's SafetyScreen™, Reaction Biology's InVEST™ Panel).[9][11]
-
Select a broad panel that covers at least 40-50 key targets associated with common adverse drug reactions. This typically includes a diverse set of GPCRs, ion channels, transporters, and enzymes.
-
-
Compound Preparation & Submission:
-
Prepare a high-concentration stock solution of 3-(3-Bromophenyl)-1-ethylpiperazine in a suitable solvent (typically DMSO) at a certified purity (>98%).
-
Ship the compound to the CRO according to their specific instructions, ensuring proper temperature and light protection.
-
-
Assay Execution (Performed by CRO):
-
The compound is typically tested at a standard screening concentration (e.g., 10 µM) in duplicate.
-
Binding Assays: For receptor and ion channel targets, the assay measures the ability of the test compound to displace a known, radiolabeled ligand from its target. The result is expressed as the percent inhibition of binding.
-
Enzyme Assays: For enzymatic targets, the assay measures the ability of the test compound to inhibit the catalytic activity of the enzyme. The result is expressed as the percent inhibition of activity.
-
-
Data Analysis:
-
The CRO provides a detailed report summarizing the percent inhibition for each target.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration. This indicates a significant interaction that warrants further investigation.
-
Compare the hit profile of the test compound with that of the comparator and with the initial in silico predictions.
-
Data Presentation: Comparative In Vitro Safety Panel Results (@ 10 µM)
| Target | Target Class | In Silico Prediction? | % Inhibition (Test Compound) | % Inhibition (Comparator) |
| 5-HT2B Receptor | GPCR | Yes | 92% | 88% |
| Dopamine D2 Receptor | GPCR | Yes | 85% | 81% |
| Alpha-1A Adrenergic Receptor | GPCR | Yes | 78% | 75% |
| hERG Channel | Ion Channel | Yes | 45% | 41% |
| M1 Muscarinic Receptor | GPCR | No | 65% | 30% |
| Sigma-1 Receptor | Receptor | No | 89% | 85% |
| FAAH | Enzyme | No | 12% | 9% |
Note: Data are hypothetical and for illustrative purposes. Hits (>50% inhibition) are highlighted.
Visualization: Broad Panel Screening Concept
Caption: Conceptual view of broad panel off-target screening.
Part 3: Functional Confirmation - Cell-Based Assays
Authoritative Grounding: An interaction in a purified, cell-free system does not always translate to a functional effect in a living cell. Therefore, any significant hits identified in the broad panel screen must be validated in a more physiologically relevant context.[12] Cell-based assays allow us to determine if the binding event leads to a functional consequence (e.g., agonism, antagonism, or changes in cell signaling) and to establish a potency value (e.g., IC₅₀ or EC₅₀). This step is crucial for understanding the real-world biological impact of the off-target interaction and for prioritizing which liabilities pose the greatest risk to the drug development program.
Experimental Protocol: Follow-Up Functional Assay (GPCR Example)
This protocol describes a follow-up for a hit on a Gαq-coupled GPCR, such as the M₁ muscarinic receptor.
-
Cell Line & Reagent Procurement:
-
Obtain a recombinant cell line (e.g., CHO or HEK293) stably overexpressing the human M₁ muscarinic receptor.
-
Procure a suitable functional assay kit, such as a calcium flux assay (e.g., Fluo-4 Direct™) or an IP-One assay, which measures the accumulation of a downstream second messenger.
-
-
Cell Culture & Plating:
-
Culture the M₁-expressing cells according to the supplier's recommendations.
-
Plate the cells in a 96-well or 384-well microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation & Dilution Series:
-
Prepare a 10-point, 3-fold serial dilution of the 3-(3-Bromophenyl)-1-ethylpiperazine in assay buffer, starting from a top concentration of 100 µM. Include a known M₁ antagonist (e.g., Atropine) as a positive control.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with the compound dilution series for a specified time (e.g., 15-30 minutes).
-
Add a known M₁ receptor agonist (e.g., Carbachol) at a concentration that elicits an ~80% maximal response (EC₈₀).
-
Measure the cellular response (e.g., fluorescence change for calcium flux) using a plate reader.
-
-
Data Analysis & Curve Fitting:
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the agonist-induced response.
-
Data Presentation: Functional Potency at Off-Target Hit
| Compound | Off-Target | Assay Type | Functional IC₅₀ (µM) |
| 3-(3-Bromophenyl)-1-ethylpiperazine | M₁ Muscarinic Receptor | Calcium Flux (Antagonist) | 1.2 |
| Comparator Compound | M₁ Muscarinic Receptor | Calcium Flux (Antagonist) | 8.5 |
| Atropine (Control) | M₁ Muscarinic Receptor | Calcium Flux (Antagonist) | 0.002 |
Note: Data are hypothetical and for illustrative purposes.
Visualization: Hit Validation & De-risking Workflow
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. gigazine.net [gigazine.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. criver.com [criver.com]
comparing the anticancer activity of different phenylpiperazine derivatives
Comparative Guide to the Anticancer Activity of Phenylpiperazine Derivatives: Mechanisms, Efficacy, and Protocols
Phenylpiperazine is a highly privileged pharmacophore in oncology drug discovery. The basic nitrogen atoms of the piperazine ring facilitate favorable pharmacokinetic profiles (such as enhanced solubility at physiological pH), while the phenyl ring engages in critical π−π stacking and hydrophobic interactions within target binding pockets—such as the minor groove of DNA or the ATP-binding cleft of kinases[1].
As a Senior Application Scientist, evaluating the mechanism of action (MoA) and therapeutic window is paramount before advancing a compound to preclinical models. This guide objectively compares the efficacy of emerging phenylpiperazine derivatives, details their mechanistic pathways, and provides self-validating experimental protocols for rigorous laboratory evaluation.
Mechanistic Rationale and Target Specificity
Phenylpiperazine derivatives exhibit remarkable versatility, acting on multiple oncogenic pathways depending on their specific structural conjugations. Understanding the causality behind these interactions dictates how we design our screening assays.
-
Topoisomerase II (Topo II) Inhibition: 1,2-benzothiazine-phenylpiperazine hybrids (e.g., compound BS230) have been rationally designed to mimic established Topo II inhibitors. The phenylpiperazine moiety intercalates or binds to the minor groove of DNA, stabilizing the DNA-Topo II cleavable complex. This prevents DNA religation, inducing lethal double-strand breaks that trigger apoptosis[1].
-
IGF-1R Kinase Disruption: Certain derivatives (e.g., Compound 3b) act as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By disrupting kinase activity, these compounds suppress downstream survival signaling, shifting the Bax/Bcl-2 ratio to favor intrinsic mitochondrial apoptosis[2].
-
HDAC and FAK Inhibition: Conjugation with 1,3,4-oxadiazole yields derivatives that selectively inhibit Histone Deacetylase 8 (HDAC8) or Focal Adhesion Kinase (FAK). This dual-action disrupts cytoskeletal integrity and epigenetic regulation, leading to mitochondrial membrane depolarization and caspase cascade activation[3].
Fig 1. Apoptotic pathways triggered by various phenylpiperazine derivatives in cancer cells.
Quantitative Benchmarking of Anticancer Efficacy
To objectively compare these derivatives, we must analyze their half-maximal inhibitory concentrations (IC 50 ) across standard human cancer cell lines and their selectivity against non-tumorigenic cells. A compound is only viable if it demonstrates a wide therapeutic window.
| Derivative Class | Lead Compound | Primary Target | Tested Cell Lines | IC 50 Range ( μ M) | Normal Cell Toxicity |
| IGF-1R Inhibitors | Compound 3b | IGF-1R Kinase | MCF-7 | ~0.024 | Not specified[2] |
| 1,2-Benzothiazine Hybrids | BS230 | Topoisomerase II | MCF-7 | < Doxorubicin | Low (MCF10A)[1] |
| 1,3,4-Oxadiazole Hybrids | Compound 13 | FAK / HDAC8 | HepG2, HeLa | < 5-Fluorouracil | Moderate[3] |
| Triterpene Hybrids | OA Derivative 25 | Unknown | MCF-7, HeLa, A549 | 7.05 – 13.13 | Low[4] |
| Schiff Base Conjugates | Compound 5a | DNA Cleavage | PC-3, DU 145 | Low micromolar | Low[5] |
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires assays that intrinsically validate their own results. Below are the core methodologies used to evaluate phenylpiperazine derivatives, designed to eliminate false positives and confirm direct target engagement.
Fig 2. Self-validating experimental workflow for screening phenylpiperazine anticancer agents.
Protocol A: Cytotoxicity and Selectivity Profiling (MTT Assay)
Causality: The MTT assay measures mitochondrial reductase activity, which directly correlates with cellular metabolic viability. Self-Validation Mechanism: Testing compounds in parallel on a tumorigenic line (e.g., MCF-7) and a non-tumorigenic epithelial line (e.g., MCF10A) intrinsically establishes the Selectivity Index (SI). Including a clinical standard like Doxorubicin provides a dynamic calibration point for potency[1].
-
Seed MCF-7 and MCF10A cells in 96-well plates at a density of 5×103 cells/well; incubate for 24 h at 37°C in 5% CO 2 .
-
Treat cells with phenylpiperazine derivatives at logarithmic concentration gradients (0.1 to 100 μ M) alongside Doxorubicin (positive control) and vehicle (0.1% DMSO, negative control).
-
Incubate for 48 h, then add 20 μ L of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 h to allow viable cells to reduce the tetrazolium dye. Discard the media and dissolve the resulting formazan crystals in 150 μ L DMSO.
-
Measure absorbance at 570 nm using a microplate reader and calculate the IC 50 via non-linear regression analysis.
Protocol B: Target Engagement via Topoisomerase II Relaxation Assay
Causality: To confirm that cytotoxicity is driven by Topo II inhibition (as observed in benzothiazine derivatives), we must observe the enzyme's inability to relax supercoiled DNA in a cell-free environment[1]. Self-Validation Mechanism: The assay uses supercoiled pBR322 plasmid DNA. If the compound is a true Topo II inhibitor, the gel will show a distinct, heavy band of supercoiled DNA. Conversely, the vehicle control will show a ladder of relaxed DNA topoisomers, proving the enzyme was active and the assay conditions were optimal.
-
Prepare a reaction mixture containing 0.25 μ g of supercoiled pBR322 DNA and 1 unit of human Topo II α in relaxation buffer (containing ATP).
-
Add the test compound (e.g., BS230) at varying concentrations (1-50 μ M).
-
Incubate the mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 1% SDS and Proteinase K, followed by a 15-minute incubation at 50°C to digest the enzyme and release the DNA.
-
Resolve the DNA topoisomers on a 1% agarose gel via electrophoresis (2 V/cm) and visualize using ethidium bromide staining.
Protocol C: Apoptotic Pathway Validation (Flow Cytometry)
Causality: Differentiating between programmed cell death (apoptosis) and uncontrolled toxicity (necrosis) is critical for evaluating a drug's safety profile. Self-Validation Mechanism: Annexin V-FITC specifically binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a definitive quadrant map of cell fate, preventing false-positive cytotoxicity interpretations[2].
-
Treat MCF-7 cells with the test compound at its calculated IC 50 concentration for 24 h.
-
Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer at 1×106 cells/mL.
-
Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 μ L of 1X Binding Buffer and analyze the samples using a flow cytometer. Capture at least 10,000 events per sample to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic stages.
References
-
Discovery of phenylpiperazine derivatives as IGF-1R inhibitor with potent antiproliferative properties in vitro. PubMed. URL:[Link]
-
1,3,4-Oxadiazole. Encyclopedia.pub. URL:[Link]
-
Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design. URL:[Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules (MDPI). URL:[Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of phenylpiperazine derivatives as IGF-1R inhibitor with potent antiproliferative properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole | Encyclopedia MDPI [encyclopedia.pub]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
3-(3-Bromophenyl)-1-ethylpiperazine proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows where specialized pharmaceutical intermediates are mishandled during the waste management phase. 3-(3-Bromophenyl)-1-ethylpiperazine is a critical building block in drug discovery, but its structural features—a covalently bound bromine atom and a basic piperazine ring—demand highly specific disposal protocols.
Mishandling this compound not only risks severe regulatory violations but also poses profound environmental hazards due to its potential for persistence and bioaccumulation[1]. This guide provides a self-validating, step-by-step operational plan for the proper segregation, containerization, and disposal of this compound.
Mechanistic Causality in Waste Classification
To execute a flawless disposal plan, laboratory personnel must first understand why this chemical is treated with such strict oversight. The disposal strategy is dictated by two structural components:
-
The Halogenated Aromatic Ring (Bromine): During thermal destruction, halogens act as radical scavengers that can inhibit combustion. More critically, incomplete combustion of brominated aromatics at standard incinerator temperatures can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore,1 to ensure complete molecular destruction[1].
-
The Piperazine Core (Amine Base): The secondary and tertiary amines within the piperazine ring render the molecule basic. If inadvertently mixed with incompatible waste streams, such as 2, it can undergo exothermic reactions that risk over-pressurizing the waste container[2].
Quantitative Waste Segregation Parameters
A common operational failure is the cross-contamination of waste streams. Because the3 than non-halogenated waste[3], strict segregation is an economic and environmental imperative.
| Parameter | Halogenated Organic Waste | Non-Halogenated Organic Waste |
| Halogen Content Threshold | 4[4] | < 1000 ppm |
| Water Content Limit | 2[2] | < 20% water |
| Incineration Requirement | High-Temperature RCRA Kiln | Standard Fuel Blending / Kiln |
| Disposal Cost Multiplier | 2.0x - 3.0x Baseline[3] | 1.0x Baseline |
| Container Compatibility | HDPE, PTFE, Amber Glass | HDPE, Glass, Metal (solvent dependent) |
Disposal Decision Matrix
Workflow for the segregation and disposal of 3-(3-Bromophenyl)-1-ethylpiperazine waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Liquid Waste Consolidation (Self-Validating System)
Objective: Safely transfer and classify reaction mixtures containing the brominated piperazine derivative.
-
Peroxide and Oxidizer Clearance: Before consolidating waste streams, 5[5]. Causality: The basic piperazine ring can react violently with concentrated oxidizers, risking container failure.
-
The 1000 ppm Calculation: Determine the mass fraction of the brominated solute in your reaction mixture. If the concentration of the halogenated compound 4, the entire carboy must be reclassified and disposed of as Halogenated Waste, even if the bulk solvent is non-halogenated (e.g., ethanol)[4].
-
Phase Verification (Validation Checkpoint): Observe the waste mixture in a clear vessel. Ensure there is no aqueous phase separation. Halogenated organic waste must 2 to be accepted for efficient incineration[2].
-
Containerization: Transfer the liquid into a designated, leak-proof High-Density Polyethylene (HDPE) or amber glass carboy. Do not use metal containers, as halogenated organics can slowly degrade to form trace hydrobromic acid, which corrodes metal.
-
Labeling & EHS Transfer: Affix a hazardous waste label detailing the exact chemical name, the primary solvent, and the "Halogenated Organic" designation. Transfer to your Environmental Health and Safety (EHS) department for routing to a1[1].
Protocol B: Solid Waste & Immediate Spill Response
Objective: Contain and dispose of pure 3-(3-Bromophenyl)-1-ethylpiperazine powder or highly concentrated spills.
-
Isolate and Protect: Evacuate the immediate area. Don appropriate Personal Protective Equipment (PPE), including1[1].
-
Inert Containment: For liquid spills containing the compound, surround the area with a 1[1]. Causality: Combustible absorbents (like sawdust) can create a fire hazard when mixed with reactive amines and severely complicate the downstream incineration process.
-
Non-Sparking Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, chemically compatible solid waste container.
-
Decontamination (Validation Checkpoint): Wash the spill site with a compatible solvent (e.g., isopropanol), collect the washings as halogenated liquid waste, and verify the area is visually and chemically clean before resuming operations.
References
- Hazardous Materials Disposal Guide | Nipissing University |
- Laboratory Hazardous Waste Management | The University of British Columbia |
- Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste | U.S. Environmental Protection Agency (EPA) |
- Management of Waste - Prudent Practices in the Laboratory | N
- Standard Operating Procedure: Disposal of Halogenated Arom
Sources
Navigating the Synthesis Frontier: A Guide to the Safe Handling of 3-(3-Bromophenyl)-1-ethylpiperazine
For the pioneering researchers and scientists in drug development, the synthesis of novel chemical entities is a journey into uncharted territory. With this exploration comes the paramount responsibility of ensuring personal and environmental safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of the research chemical 3-(3-Bromophenyl)-1-ethylpiperazine. By understanding the 'why' behind each procedural step, we aim to build a deeply ingrained culture of safety that extends far beyond the product itself.
While a specific Safety Data Sheet (SDS) for 3-(3-Bromophenyl)-1-ethylpiperazine is not publicly available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds. This proactive approach is a cornerstone of laboratory safety when dealing with new chemical entities.
Hazard Assessment: A Predictive Analysis
The molecular structure of 3-(3-Bromophenyl)-1-ethylpiperazine incorporates three key functional groups that inform our safety protocol: a bromophenyl group, a piperazine ring, and an ethyl group. By analyzing data from similar compounds, we can reliably predict the primary hazards.
-
Bromophenylpiperazine Analogs : Data for positional isomers like 1-(4-Bromophenyl)piperazine and 1-(2-Bromophenyl)piperazine consistently indicate they are harmful if swallowed, in contact with skin, or inhaled (Acute Toxicity, Category 4).[1]
-
Substituted Phenylpiperazines : Compounds such as 1-[1-(4-Bromophenyl)ethyl]piperazine are classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[2]
-
1-Ethylpiperazine Moiety : The presence of the 1-ethylpiperazine group introduces a risk of flammability and, more critically, the potential for severe skin burns and eye damage.[3][4] It is also known to be a potential skin sensitizer.[4]
Based on this analysis, 3-(3-Bromophenyl)-1-ethylpiperazine should be handled as a substance that is harmful by all routes of exposure, a skin and eye irritant (potentially corrosive), a respiratory irritant, and a potential flammable liquid.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific PPE is not merely a checklist but a calculated decision to counter specific chemical threats.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid/Liquid) | • Double-gloved (Nitrile or Neoprene)• Chemical-resistant lab coat• Chemical splash goggles• Face shield | To prevent skin contact with the potentially corrosive and harmful compound. A face shield offers an additional layer of protection against splashes during transfer.[2][5] |
| Solution Preparation and Handling | • Double-gloved (Nitrile or Neoprene)• Chemical-resistant lab coat• Chemical splash goggles• Face shield | Protects against splashes of the chemical in solution, which can cause severe skin and eye irritation or burns.[2] |
| Experimental Procedures | • Nitrile or Neoprene gloves• Chemical-resistant lab coat• Chemical splash goggles | Provides a baseline of protection during routine experimental work where the risk of a large splash is lower but still present. |
| Waste Disposal | • Heavy-duty Nitrile or Butyl rubber gloves• Chemical-resistant apron over lab coat• Chemical splash goggles• Face shield | Offers enhanced protection when handling larger volumes of potentially corrosive and harmful chemical waste. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to minimizing exposure and preventing accidents.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Inventory : Log the compound into the chemical inventory system.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6] The container must be kept tightly closed to prevent the release of vapors. Store in a designated area for corrosive and flammable materials if applicable.
Preparation and Use
All handling of 3-(3-Bromophenyl)-1-ethylpiperazine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Pre-use Check : Ensure an eyewash station and safety shower are readily accessible and unobstructed.
-
PPE Donning : Correctly don all required PPE before handling the chemical.
-
Handling :
-
Use dedicated, clearly labeled glassware and tools.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep all containers clearly labeled with the chemical name, concentration, date, and your initials.
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill :
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated organic compound, 3-(3-Bromophenyl)-1-ethylpiperazine must be disposed of as hazardous waste.[9]
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible container for halogenated organic waste.
-
Solid Waste : All contaminated disposable items (gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Labeling : The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name: "3-(3-Bromophenyl)-1-ethylpiperazine".
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's EHS or licensed hazardous waste disposal service. Do not pour this chemical down the drain or dispose of it in regular trash. [9]
Visualizing the Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes.
Caption: PPE selection workflow based on the handling task.
Caption: Decision-making process for spill response.
By adhering to these rigorous, evidence-based protocols, you can confidently and safely advance your critical research while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. 1-(4-Bromophenyl)piperazine. National Center for Biotechnology Information. [Link]
-
precisionFDA. 1-(3-BROMOPHENYL)PIPERAZINE. [Link]
-
Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis. [Link]
-
PubChem. 1-Ethylpiperazine. National Center for Biotechnology Information. [Link]
-
Multichem. 1-Ethylpiperazine Dealer and Distributor. [Link]
-
Jigs Chemical. 1-(4-Bromophenyl)Piperazine. [Link]
Sources
- 1. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. chemscene.com [chemscene.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
